3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-nitro-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJUSSNAIUIVKY-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676071 | |
| Record name | 3-Nitro-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072125-53-1 | |
| Record name | 3-Nitro-4-[(~2~H_5_)phenyloxy]-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid, a deuterated analog of a key intermediate in the synthesis of the diuretic drug Bumetanide. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry, offering insights into its synthesis, characterization, and application as an internal standard.
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis
In the landscape of drug development and clinical pharmacology, the precise quantification of drug molecules and their metabolites in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable LC-MS assays. These standards, which are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes like deuterium (²H or D), co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement. This co-behavior allows for accurate correction of variations during sample preparation and analysis, leading to highly precise and accurate quantification.
3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic acid is the deuterated form of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, a known impurity and synthetic precursor of Bumetanide.[1] Its primary utility lies in its role as an internal standard for the quantification of Bumetanide and its metabolites in pharmacokinetic and bioequivalence studies. The five deuterium atoms on the phenoxy ring provide a distinct mass shift, ensuring that its mass spectrometric signal does not interfere with that of the non-labeled analyte.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of an analytical standard is crucial for its effective use. While specific experimental data for the deuterated form is not widely published, the properties can be inferred from its non-deuterated counterpart and general principles of isotopic labeling.
| Property | 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid | Data Source |
| CAS Number | 1072125-53-1 | 28328-53-2 | [2] |
| Molecular Formula | C₁₃H₅D₅N₂O₇S | C₁₃H₁₀N₂O₇S | [2] |
| Molecular Weight | 343.3 g/mol | 338.30 g/mol | [1][2] |
| Appearance | Expected to be a yellow to brownish-yellow solid | Yellow to Brownish Yellow Solid | [1] |
| Melting Point | Not reported; expected to be similar to the non-deuterated form | 251-253 °C | [1] |
| Solubility | Not reported; likely soluble in DMSO and methanol | Slightly soluble in DMSO and Methanol | [3] |
| Purity | Typically >98% from commercial suppliers | >95% | [1] |
Note: The properties of the deuterated compound are largely based on data from its non-deuterated analog and typical specifications for isotopically labeled standards.
Structural Elucidation
The chemical structure of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is presented below. The five deuterium atoms are located on the phenoxy ring, providing a stable isotopic label.
Caption: Chemical structure of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid.
Synthesis and Purification
The synthesis of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is not extensively detailed in publicly available literature. However, a logical synthetic route can be derived from the known synthesis of its non-deuterated analog.[4] The key step involves the nucleophilic aromatic substitution of a chlorine atom with a phenoxide.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule.
Step-by-Step Synthetic Protocol (Representative)
This protocol is adapted from the synthesis of the non-deuterated analog and serves as a guiding framework.
-
Preparation of Sodium Phenoxide-d5: In a suitable reaction vessel, dissolve phenol-d6 in an aqueous solution of sodium hydroxide. This reaction is typically performed at room temperature.
-
Nucleophilic Aromatic Substitution: To a solution of 4-chloro-3-nitro-5-sulfamoylbenzoic acid in water, add the freshly prepared sodium phenoxide-d5 solution.
-
Reaction Conditions: Heat the reaction mixture to approximately 80-90°C and maintain this temperature with stirring for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After cooling the reaction mixture, the product is precipitated by acidification with a mineral acid such as hydrochloric acid. The resulting solid is collected by filtration, washed with water, and dried.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized standard.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and isotopic distribution. For 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid, the expected monoisotopic mass is approximately 343.05 Da. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to show signals corresponding to the protons on the benzoic acid ring and the sulfamoyl and carboxylic acid groups. The characteristic signals for the phenoxy group protons will be absent, confirming successful deuteration.
-
¹³C NMR: The ¹³C NMR spectrum will show signals for all 13 carbon atoms in the molecule.
-
²H NMR (Deuterium NMR): This technique can be used to confirm the presence and location of the deuterium atoms on the phenoxy ring.
Application as an Internal Standard in Bioanalysis
The primary application of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is as an internal standard for the quantification of Bumetanide in biological matrices like plasma and urine.
Rationale for Use
As a stable isotope-labeled analog of a close structural relative to Bumetanide, it exhibits nearly identical chemical and physical properties. This ensures that it behaves similarly to Bumetanide during sample extraction, chromatography, and ionization in the mass spectrometer, thereby providing accurate correction for any analytical variability.
Representative Experimental Workflow for Bumetanide Quantification
The following is a representative workflow for the analysis of Bumetanide in human plasma using 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid as an internal standard.
Caption: Bioanalytical workflow for Bumetanide.
Step-by-Step Bioanalytical Protocol (Representative)
-
Sample Preparation:
-
To a 100 µL aliquot of human plasma, add 10 µL of a working solution of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid in methanol.
-
Vortex the sample briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization mode: Electrospray Ionization (ESI), negative mode
-
MRM transitions:
-
Bumetanide: [Precursor ion] -> [Product ion]
-
3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid: [Precursor ion+5] -> [Product ion]
-
-
-
-
Data Analysis:
-
The concentration of Bumetanide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed from samples with known concentrations of Bumetanide.
-
Safety and Handling
While specific toxicological data for 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is not available, it should be handled with the same precautions as its non-deuterated analog and other laboratory chemicals. The non-deuterated form is classified as a skin, eye, and respiratory irritant.[5] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic Acid is a valuable tool for researchers in the field of pharmaceutical analysis. Its use as a stable isotope-labeled internal standard enables the development of highly accurate and precise bioanalytical methods for the quantification of Bumetanide. This guide provides a foundational understanding of its properties, synthesis, and application, empowering scientists to confidently incorporate this critical reagent into their research and development workflows.
References
-
Amzeal Research. 3-Nitro-4-Phenoxy-5-Sulfamoylbenzoic Acid D5. Available from: [Link]
-
PubChem. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
- Manidhar, M., et al. (2011). Facile, one pot synthesis of bumetanide, a loop diuretic of sulfamoyl category to treat. International Journal of Research in Pharmacy and Chemistry, 1(3), 560-564.
- Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
-
British Pharmacopoeia. BRITISH PHARMACOPOEIA CHEMICAL REFERENCE SUBSTANCE INFORMATION LEAFLET 3-AMINO-4-PHENOXY-5-SULFAMOYLBENZOIC ACID. Available from: [Link]
-
ACP. 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid. Available from: [Link]
-
Pharmaffiliates. Bumetanide Related Compound B (3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid). Available from: [Link]
Sources
An In-Depth Technical Guide to CAS 1072125-53-1: A Deuterated Standard for Bumetanide Impurity Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and manufacturing, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This necessitates the precise identification and quantification of any impurities that may arise during the synthesis or storage of a drug product. Bumetanide, a potent loop diuretic, is no exception. This guide provides a comprehensive technical overview of CAS 1072125-53-1, a deuterated stable isotope-labeled standard of a known bumetanide impurity. This compound, 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5, serves as an indispensable tool for researchers and analytical chemists in the development and quality control of bumetanide.
Stable isotope-labeled compounds are critical in modern analytical chemistry, particularly in mass spectrometry-based methods.[1][2][3][4] They provide a level of accuracy and precision in quantification that is often unattainable with other methods. By incorporating stable isotopes, such as deuterium, the mass of the molecule is increased without significantly altering its chemical properties.[5] This allows it to be used as an internal standard that behaves nearly identically to the non-labeled analyte during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.[3]
This guide will delve into the chemical identity of CAS 1072125-53-1, its relationship to bumetanide and its impurities, the underlying mechanism of action of the parent drug, and the practical application of this deuterated standard in analytical workflows.
Chemical Identity and Synonyms
The compound with CAS number 1072125-53-1 is a deuterated form of a known process impurity and potential degradation product of Bumetanide.
| Property | Value |
| CAS Number | 1072125-53-1 |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₅D₅N₂O₇S |
| Molecular Weight | ~343.32 g/mol |
| Synonyms | 3-(Aminosulfonyl)-5-nitro-4-phenoxy-benzoic Acid-d5, Bumetanide Related Compound B-d5 |
Its non-deuterated counterpart, 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (CAS 28328-53-2), is recognized as "Bumetanide Related Compound B" by the United States Pharmacopeia (USP).[6]
The Parent Compound: Bumetanide
To appreciate the significance of CAS 1072125-53-1, one must first understand the parent drug, bumetanide. Bumetanide is a potent loop diuretic used in the treatment of edema associated with congestive heart failure, liver cirrhosis, and renal disease.[7][8]
Mechanism of Action: Inhibition of the Na+-K+-2Cl- Cotransporter
Bumetanide exerts its diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC), a protein found in the thick ascending limb of the loop of Henle in the kidneys.[9][10] There are two main isoforms of this transporter: NKCC1, which is widely distributed throughout the body, and NKCC2, which is primarily found in the kidney.[9][11] Bumetanide inhibits both isoforms.[11][12]
In the thick ascending limb, NKCC2 is responsible for reabsorbing approximately 25% of the filtered sodium load from the tubular fluid back into the bloodstream.[13][14] By blocking this transporter, bumetanide prevents the reabsorption of sodium, potassium, and chloride ions.[10] This leads to an increase in the excretion of these ions, and consequently water, resulting in diuresis.[10][15] NKCC2 has a higher affinity for bumetanide than NKCC1, making the renal thick ascending limb more sensitive to its effects.
The inhibition of NKCC1 in other tissues, such as the inner ear, can lead to side effects like ototoxicity.[11]
Caption: Mechanism of action of Bumetanide on the NKCC2 transporter in the thick ascending limb of the loop of Henle.
Synthesis and Impurity Profile of Bumetanide
The synthesis of bumetanide often involves several steps where impurities can be introduced. A common synthetic route starts with 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, the non-deuterated analog of our topic compound.[16][17] This intermediate is then reduced to form 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, which is subsequently alkylated to yield bumetanide.[16][18]
3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid (Bumetanide Related Compound B) is a key intermediate and therefore a potential process-related impurity in the final drug product.[16][19] Its presence must be carefully monitored to ensure the safety and efficacy of the medication.[19]
Representative Synthesis of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid
A plausible synthesis for the non-deuterated impurity, which can be adapted for the deuterated version, involves the reaction of 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid with phenol in the presence of a base.[16]
To synthesize the deuterated analog (CAS 1072125-53-1), one would typically use deuterated phenol (phenol-d5) in a similar reaction.
Application of CAS 1072125-53-1 in Analytical Chemistry
The primary application of this compound is as an internal standard for the quantification of its non-deuterated counterpart in bumetanide drug substance and drug products.[1][2] This is most commonly performed using liquid chromatography-mass spectrometry (LC-MS).[7][20][21]
Experimental Workflow: Quantification of Bumetanide Impurity B using LC-MS
The following is a representative workflow for the use of CAS 1072125-53-1 as an internal standard.
1. Sample Preparation:
-
A known amount of the bumetanide sample (drug substance or crushed tablets) is accurately weighed.
-
The sample is dissolved in a suitable solvent, such as methanol or acetonitrile.
-
A precise volume of a standard solution of this compound (CAS 1072125-53-1) is added to the sample solution.
-
The solution is then diluted to a final volume and filtered before injection into the LC-MS system.
2. LC-MS Analysis:
-
Chromatographic Separation: The sample is injected onto a reverse-phase HPLC or UPLC column (e.g., C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used to separate the bumetanide API from its impurities.[8]
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. The instrument is operated in a mode such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM) to detect and quantify the non-deuterated impurity and the deuterated internal standard.[20][21]
3. Data Analysis:
-
The peak areas of the analyte (Bumetanide Related Compound B) and the internal standard (this compound) are measured.
-
A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of the analyte and a fixed concentration of the internal standard.
-
The concentration of the impurity in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard in the sample to the calibration curve.
Caption: A typical analytical workflow for the quantification of Bumetanide Related Compound B using its deuterated internal standard.
Conclusion
CAS 1072125-53-1, or this compound, is a vital tool in the pharmaceutical industry for ensuring the quality and safety of bumetanide. As a stable isotope-labeled internal standard, it enables the accurate and precise quantification of its corresponding non-deuterated impurity, Bumetanide Related Compound B. An understanding of the parent drug's mechanism of action, its synthesis, and the principles of analytical chemistry underscores the critical role of this deuterated compound in modern drug development and quality control.
References
- Suresh Kumar, P., Krishna Mohan, G.V., & Naga Babu, A. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(10), 2215-2221.
- Sharma, C., & Singh, G. (2014).
- Naga Babu, A., & Krishna Mohan, G.V. (2020). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form.
- CN106748906B - A kind of synthetic method of bumetanide - Google Patents. (n.d.).
- Manidhar, M., Devarapalli, A., & Toram, T. (2011).
-
SynThink Research Chemicals. (n.d.). Bumetanide EP Impurity and USP Related Compound. Retrieved January 27, 2026, from [Link]
- Jay, M., & Kokko, J. P. (1977). Study of the sites and mechanisms of action of bumetanide in man.
- Pharmacology Of Bumetanide (Bumex) ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). YouTube.
-
(PDF) METHOD DEVELOPMENT, VALIDATION AND STABILITY STUDIES FOR DETERMINATION OF BUMETANIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM BY RP-UPLC. (n.d.). Retrieved January 27, 2026, from [Link]
- Hall, D. A., & Miyamoto, S. (1976). Metabolism of bumetanide. Clinical pharmacology and therapeutics, 20(3), 324–330.
- WO2012154728A1 - Deuterated n-butyl bumetanide - Google Patents. (n.d.).
- CN101591276B - Method for preparing bumetanide - Google Patents. (n.d.).
- Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1674–1691.
-
ACS Publications. (n.d.). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies | Chemical Research in Toxicology. Retrieved January 27, 2026, from [Link]
- Al-Majed, A. R., Al-Zamir, I. Y., & Al-Rashood, K. A. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study.
- Greger, R. (1985). Ion transport mechanisms in thick ascending limb of Henle's loop of mammalian nephron. Physiological reviews, 65(3), 760–797.
- Zhao, Y., Liu, S., & Chen, J. (2025). Structural basis for human NKCC1 inhibition by loop diuretic drugs. The EMBO journal, 44(2), 269–281.
-
Acta Scientific. (2020, January 23). A Review of Different Analytical Techniques: Bumetanide. Retrieved January 27, 2026, from [Link]
-
TeachMePhysiology. (2025, June 7). The Loop of Henle - Function - Diuretics. Retrieved January 27, 2026, from [Link]
- CN106748906A - A kind of synthetic method of bumetanide - Google Patents. (n.d.).
-
U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Bumetanide. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2025, August 9). Rat NKCC2/NKCC1 cotransport selectivity for loop diuretic drugs. Retrieved January 27, 2026, from [Link]
-
World Journal of Advanced Research and Reviews. (2021, June 26). Bioanalytical method development and validation of UV spectrophotometric method for estimation of Bumetanide spiked in human urine. Retrieved January 27, 2026, from [Link]
-
Deranged Physiology. (2023, December 18). The loop of Henle. Retrieved January 27, 2026, from [Link]
-
Semantic Scholar. (n.d.). FACILE, ONE POT SYNTHESIS OF BUMETANIDE, A LOOP DIURETIC OF SULFAMOYL CATEGORY TO TREAT HEART FAILURE. Retrieved January 27, 2026, from [Link]
-
Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved January 27, 2026, from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 28328-53-2 | Product Name : Bumetanide Related Compound B (3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid) (1078336). Retrieved January 27, 2026, from [Link]
- Perera, M. A., Yin, D., Wu, D., & Dalton, J. T. (2005). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Journal of pharmacy and pharmacology, 57(4), 507–513.
-
Moravek, Inc. (n.d.). An Overview of Stable-Labeled Compounds & Their Applications. Retrieved January 27, 2026, from [Link]
- Lytle, C., & Forbush, B. (2005). Long-Term Adaptation of Renal Ion Transporters to Chronic Diuretic Treatment. Journal of the American Society of Nephrology, 16(3), 577–586.
- Shah, S. A., Rathod, D. M., Suhagia, B. N., & Patel, B. K. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Journal of pharmaceutical and biomedical analysis, 66, 318–324.
- Hall, D. A., & Miyamoto, S. (1976). Identification of the urinary metabolites of 14C-bumetanide in the rat and their excretion by rats and dogs. The Journal of pharmacology and experimental therapeutics, 198(3), 566–573.
-
World Journal of Advanced Research and Reviews. (2021, June 26). Bioanalytical method development and validation of UV spectrophotometric method for estimation of Bumetanide spiked in human urine. Retrieved January 27, 2026, from [Link]
- YouTube. (2022, September 14). Thick ascending limb of Henle transport.
- accessd
-
Chemicals Knowledge Hub. (2023, June 15). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2016, January 4). (PDF) NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension. Retrieved January 27, 2026, from [Link]
-
CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. Retrieved January 27, 2026, from [Link]
Sources
- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. metsol.com [metsol.com]
- 4. moravek.com [moravek.com]
- 5. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. NKCC1 and NKCC2: The pathogenetic role of cation-chloride cotransporters in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ascending limb of loop of Henle - Wikipedia [en.wikipedia.org]
- 11. Structural basis for human NKCC1 inhibition by loop diuretic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. derangedphysiology.com [derangedphysiology.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. ijrpc.com [ijrpc.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. CN101591276B - Method for preparing bumetanide - Google Patents [patents.google.com]
- 19. synthinkchemicals.com [synthinkchemicals.com]
- 20. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5: Properties, Synthesis, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Isotopic Labeling in Pharmaceutical Analysis
In the landscape of modern drug development and pharmacokinetics, stable isotope-labeled internal standards are indispensable tools for achieving the highest levels of accuracy and precision in quantitative analysis. 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5, a deuterated analog of a known bumetanide impurity, serves a critical function in this domain. Its chemical properties closely mirror the unlabeled analyte, yet its increased mass allows for clear differentiation in mass spectrometry-based assays.
This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical applications of this compound. As an intermediate in the synthesis of labeled bumetanide, its primary utility is as an internal standard for the accurate quantification of bumetanide and its related substances in complex biological matrices.[1] The insights provided herein are intended to equip researchers and drug development professionals with the technical knowledge required for its effective use.
Physicochemical Properties
The key physical and chemical characteristics of this compound are summarized below. Data for the non-deuterated analog (CAS: 28328-53-2) is also provided for comparative purposes, as many of its properties can be considered representative.
| Property | This compound | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid (Non-deuterated) |
| CAS Number | 1072125-53-1[1][2] | 28328-53-2[] |
| Molecular Formula | C₁₃H₅D₅N₂O₇S[1][2] | C₁₃H₁₀N₂O₇S[] |
| Molecular Weight | 343.32 g/mol [1] | 338.29 g/mol [] |
| Appearance | Not explicitly stated, likely a yellow to brownish-yellow solid | Yellow to Brownish-Yellow Solid[] |
| Melting Point | Not explicitly stated | 251-253 °C[] |
| Solubility | Not explicitly stated | DMSO (Slightly), Methanol (Slightly) |
| Storage | 2-8°C Refrigerator[1] | Sealed in dry, 2-8°C |
Synthesis Pathway
The synthesis of this compound follows the same chemical route as its non-deuterated counterpart, with the key difference being the use of deuterated phenol (phenol-d5) as a starting material. The general synthesis involves a nucleophilic aromatic substitution reaction.
A patented method for the non-deuterated compound describes the reaction of 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid with phenol in the presence of an alkali solvent.[4] To enhance yield and product quality, the process can involve the batchwise feeding of phenol.[4]
Conceptual Synthesis Workflow:
Sources
The Gold Standard: A Technical Guide to Deuterated Internal Standards for LC-MS
In the landscape of quantitative analysis, particularly within the realms of drug development, clinical diagnostics, and environmental testing, the pursuit of accuracy and precision is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for its sensitivity and selectivity. However, the inherent variability in sample preparation, chromatographic separation, and mass spectrometric detection can compromise the integrity of quantitative data.[1] This guide provides an in-depth exploration of deuterated internal standards, the cornerstone of robust and reliable LC-MS quantitation, offering field-proven insights into their selection, application, and the underlying principles that make them the gold standard.
The Imperative for Internal Standardization in LC-MS
Quantitative LC-MS analysis is susceptible to a variety of factors that can introduce variability and impact the accuracy of results. These include sample loss during extraction and handling, fluctuations in injection volume, and the notorious "matrix effect," where co-eluting endogenous components in a sample can suppress or enhance the ionization of the target analyte.[1][2] An internal standard (IS) is a compound of known concentration that is added to all samples, calibrators, and quality controls at the beginning of the analytical process.[3] By tracking the ratio of the analyte signal to the IS signal, these variations can be effectively normalized, leading to significantly improved precision and accuracy.[2]
Stable isotope-labeled (SIL) internal standards, particularly deuterated compounds, are considered the most appropriate choice for quantitative bioanalysis.[3] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more hydrogen atoms with their heavier, stable isotope, deuterium (²H or D).[4] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the IS, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical workflow.[5][6]
The Science of Deuterium Labeling: Why It Excels
Deuterium is the preferred isotope for labeling internal standards for several key reasons. It is a stable, non-radioactive isotope of hydrogen, making it safe to handle and eliminating the need for specialized radiochemical laboratories.[7] The C-D bond is slightly stronger than the C-H bond, which can enhance the stability of the labeled compound.[7] Crucially, the substitution of hydrogen with deuterium results in a minimal change to the molecule's chemical properties, ensuring that the deuterated standard co-elutes with the unlabeled analyte during chromatography.[8] This co-elution is critical for effectively compensating for matrix effects, as both the analyte and the IS experience the same ionization suppression or enhancement at the same point in time.[9]
The use of deuterated internal standards is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique.[10] In IDMS, a known amount of the isotopically labeled standard (the "spike") is added to the sample.[10] After allowing the spike to equilibrate with the sample, the ratio of the natural analyte to the labeled standard is measured by the mass spectrometer.[10] This ratio is then used to calculate the precise concentration of the analyte in the original sample, a method renowned for its high accuracy and precision.[11]
Selecting the Optimal Deuterated Internal Standard: A Multifaceted Decision
The selection of an appropriate deuterated internal standard is a critical step that directly impacts the quality of the analytical data. Several factors must be carefully considered to ensure the chosen standard is fit for purpose.
Position of Deuterium Labeling
The location of the deuterium atoms within the molecule is of utmost importance. Labeling should be on a stable part of the molecule where hydrogen-deuterium (H/D) exchange is unlikely to occur.[6] Placing deuterium on heteroatoms with exchangeable protons, such as in hydroxyl (-OH) or amine (-NH) groups, should be avoided as these can readily exchange with protons from the solvent, leading to a loss of the isotopic label.[6][7]
Degree of Deuteration
A sufficient number of deuterium atoms should be incorporated to provide a clear mass shift from the unlabeled analyte, preventing any isotopic crosstalk. A mass difference of at least 3 to 4 atomic mass units (amu) is generally recommended to avoid interference from the natural isotopic abundance of the analyte.[12]
Isotopic Purity and Enrichment
High isotopic purity and enrichment are crucial for accurate quantitation. The deuterated standard should have a high percentage of the desired labeled species and minimal contamination from the unlabeled analyte. An isotopic enrichment of ≥98% is generally recommended to minimize background interference and ensure a clear mass separation.[7]
Potential for Isotope Effects
While deuterated standards are designed to mimic the behavior of the analyte, subtle differences can arise due to the "isotope effect." The slightly stronger C-D bond can sometimes lead to a slight shift in chromatographic retention time, with the deuterated compound often eluting slightly earlier than its unlabeled counterpart.[13][14] While usually minor, this effect should be evaluated during method development to ensure it does not compromise the co-elution necessary for matrix effect compensation.[15][16]
| Parameter | Recommendation | Rationale |
| Labeling Position | Stable, non-exchangeable positions (e.g., aromatic or aliphatic C-H) | Prevents loss of the isotopic label through H/D exchange.[6][7] |
| Mass Shift | ≥ 3 amu | Avoids spectral overlap and interference from the natural isotopes of the analyte.[12] |
| Isotopic Enrichment | ≥ 98% | Minimizes background signal from unlabeled analyte in the standard.[7] |
| Chemical Purity | High | Ensures that the standard itself does not introduce interfering impurities. |
Practical Implementation: A Step-by-Step Workflow
The successful implementation of deuterated internal standards requires a meticulous and well-documented workflow. The following protocol outlines the key steps for incorporating a deuterated IS into a quantitative LC-MS analysis.
Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Accurately weigh a known amount of the deuterated internal standard and dissolve it in a suitable solvent to create a concentrated stock solution. The purity of the standard, as provided by the supplier's Certificate of Analysis, should be taken into account when calculating the concentration.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to create working solutions at the desired concentrations for spiking into samples. The concentration of the working solution should be optimized to provide a consistent and robust signal in the mass spectrometer, typically in a similar response range as the analyte.[6]
Sample Spiking: The Critical First Step
The internal standard must be added to all samples, including calibration standards and quality controls, at the earliest possible stage of the sample preparation process.[3] This ensures that the IS experiences the same potential for loss as the analyte during all subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[5]
Caption: Workflow for incorporating a deuterated internal standard.
Data Acquisition and Processing
During LC-MS analysis, the mass spectrometer is set to monitor the specific mass-to-charge (m/z) ratios of both the analyte and the deuterated internal standard. The resulting chromatograms will show peaks for both compounds, which should ideally have the same retention time. The peak areas of the analyte and the IS are then integrated, and the ratio of the analyte peak area to the IS peak area is calculated for each sample.
Building a Self-Validating System: Ensuring Trustworthiness
A robust analytical method is a self-validating one. The consistent response of the deuterated internal standard across an analytical run provides a crucial diagnostic tool.
Monitoring Internal Standard Response
Significant variations in the IS response between samples can indicate problems with the analytical process, such as inconsistent extraction recovery, injection errors, or severe matrix effects.[1] Regulatory guidelines, such as those from the FDA and EMA, recommend monitoring the IS response and establishing acceptance criteria.[17][18][19]
Caption: The fundamental principle of isotope dilution mass spectrometry.
Method Validation Parameters
A comprehensive method validation should be performed to demonstrate the reliability of the analytical method. Key parameters to evaluate include:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. For bioanalytical methods, the precision (expressed as the coefficient of variation, CV) should not exceed 15% for most quality control samples, and 20% for the lower limit of quantification (LLOQ).[17]
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and IS. The use of a deuterated IS that co-elutes with the analyte is the most effective way to compensate for this.
-
Stability: The stability of the analyte and IS in the biological matrix under various storage and handling conditions.
Navigating Challenges and Ensuring Success
While deuterated internal standards are incredibly powerful, it is important to be aware of potential challenges. As previously mentioned, the chromatographic isotope effect can lead to slight separation of the analyte and IS.[15][16] In rare cases, in-source fragmentation or metabolism could potentially lead to the loss of the deuterium label.[20] Careful method development and validation are essential to identify and mitigate these potential issues.
Conclusion: The Bedrock of Quantitative Confidence
In the high-stakes environment of pharmaceutical development and clinical research, the integrity of quantitative data is non-negotiable. Deuterated internal standards provide the bedrock of confidence in LC-MS analysis by correcting for the inherent variability of the analytical process. Their near-identical chemical nature to the analyte ensures they serve as a true proxy, from sample extraction to detection. By understanding the principles of their function, adhering to rigorous selection criteria, and implementing them within a validated workflow, researchers can achieve the highest levels of accuracy and precision, ensuring that their data is not only reliable but also defensible. The use of deuterated internal standards is not merely a best practice; it is an essential component of scientifically sound and regulatory-compliant quantitative LC-MS.
References
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- Wieling, J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry.
- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
- Sinha, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research.
- Dr. Ehrenstorfer. (2017, November 28). Introduction to stable isotope internal standards [Video]. YouTube.
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
- Rau, D. (2021, July 1). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America.
- Chemistry For Everyone. (2025, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube.
- SCION Instruments. The Role of Internal Standards In Mass Spectrometry.
- Li, M., et al. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
- Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Journal of Chromatographic Science.
- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
- Wang, S., & El-Khoury, J. M. (2015). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry.
- U.S. Department of Energy. (2017, May 22). Guideline on Isotope Dilution Mass Spectrometry.
- Cambridge Isotope Laboratories, Inc. Importance of Stable Isotope Standards and Their Implementation in Clinical Mass Spectrometry.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Physikalisch-Technische Bundesanstalt (PTB). Isotope Dilution Mass Spectrometry.
- BioPharma Services Inc. Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis.
- KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.
- Casetta, B., & Perini, M. (2025, August 5). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Chromatography A.
- Wieling, J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
- Kaza, M., & Karaz, M. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis.
- Mester, Z., & Sturgeon, R. (Eds.). (n.d.). Introduction to Isotope Dilution Mass Spectrometry (IDMS). Royal Society of Chemistry.
- Hughes, N. C., et al. (2015, May 15). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal.
- De Boer, T., et al. (2011). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis.
- U.S. Food and Drug Administration. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. Federal Register.
- Reddit. (2025, June 12). Understanding Internal standards and how to choose them. r/massspectrometry.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. texilajournal.com [texilajournal.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. youtube.com [youtube.com]
- 11. osti.gov [osti.gov]
- 12. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 13. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
- 18. elearning.unite.it [elearning.unite.it]
- 19. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 20. hilarispublisher.com [hilarispublisher.com]
An In-depth Technical Guide to the Principles of Isotopic Labeling for Benzoic Acid Derivatives
Abstract
Isotopic labeling is a powerful and indispensable technique in modern chemical and biomedical research, enabling the precise tracking of molecules through complex biological and chemical systems. Benzoic acid and its derivatives are not only prevalent structural motifs in a vast array of pharmaceuticals and bioactive molecules but are also key intermediates in metabolic pathways.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, strategic considerations, and practical methodologies for the isotopic labeling of benzoic acid derivatives. We will delve into the rationale behind isotope selection, detail robust synthetic strategies for site-specific labeling, and discuss the analytical techniques essential for detection and quantification. By synthesizing foundational theory with field-proven insights, this document serves as a self-contained resource for designing and executing successful isotopic labeling studies.
Introduction: The Rationale for Labeling Benzoic Acid Derivatives
Isotopic labeling involves the replacement of one or more atoms in a molecule with their corresponding isotopes.[2] This substitution creates a "tagged" version of the molecule that is chemically identical in most respects to its unlabeled counterpart but is distinguishable by analytical methods that are sensitive to isotopic differences.[2][3] For benzoic acid derivatives, this technique unlocks the ability to:
-
Elucidate Metabolic Fates: Trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate or xenobiotic. By tracking the labeled molecule and its metabolites, researchers can build a comprehensive picture of its biotransformation, a critical step in drug development and toxicological assessment.[3][4]
-
Quantify Analytes with High Precision: Isotopically labeled compounds, particularly those with stable isotopes, serve as ideal internal standards for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] Their near-identical chemical behavior to the analyte ensures that variations during sample preparation and analysis are accounted for, leading to highly accurate measurements.
-
Investigate Reaction Mechanisms: By determining the position of isotopes in the products of a chemical or enzymatic reaction, one can deduce the pathways and mechanisms involved.[2]
-
Alter Pharmacokinetic Profiles: The substitution of hydrogen with its heavier stable isotope, deuterium (²H or D), can slow the rate of metabolic processes that involve C-H bond cleavage. This phenomenon, known as the "kinetic isotope effect," can be strategically employed to enhance a drug's metabolic stability and prolong its therapeutic effect.[5][6]
Strategic Isotope Selection: A Foundational Decision
The choice of isotope is a critical first step that dictates the experimental approach, sensitivity, and safety considerations of the study. Isotopes are broadly categorized as stable or radioactive.
Stable Isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O)
Stable isotopes do not emit radiation and are naturally occurring, making them exceptionally safe for use in a wide range of studies, including those involving human subjects.[4][7][8][9]
-
Advantages:
-
Safety: Non-radioactive nature eliminates the need for specialized handling and disposal protocols associated with radioactive materials.[7][8]
-
Versatility: Readily detectable by powerful analytical techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
-
Site-Specific Information: High-resolution NMR can pinpoint the exact location of a ¹³C label within a molecule, providing detailed structural information.[10]
-
-
Disadvantages:
-
Lower Sensitivity: Detection requires more sophisticated instrumentation compared to the decay-counting methods used for radioisotopes.
-
Natural Abundance: The presence of natural isotopes (e.g., ¹³C has a ~1.1% natural abundance) must be considered during data analysis.
-
Radioactive Isotopes (e.g., ³H, ¹⁴C)
Radioisotopes, or radionuclides, undergo spontaneous radioactive decay, emitting radiation that can be easily detected.[8]
-
Advantages:
-
High Sensitivity: Techniques like liquid scintillation counting can detect minuscule amounts of radiolabeled material, making them ideal for trace-level analysis and mass balance studies.[11]
-
Established Protocols: Radiotracer studies have a long history in drug metabolism, with well-established regulatory guidelines.[11][12][13]
-
-
Disadvantages:
-
Safety and Handling: Require specialized licenses, facilities, and personnel trained in handling radioactive materials.
-
Waste Disposal: Radioactive waste disposal is costly and stringently regulated.
-
Limited Structural Information: Detection methods typically provide quantitative data but not the precise location of the label within a metabolite.
-
The decision-making process for isotope selection is summarized in the workflow below.
Caption: Decision workflow for selecting the appropriate isotope.
Synthetic Strategies for Labeling Benzoic Acid Derivatives
The placement of an isotopic label must be strategic. The label should be in a position that is chemically and metabolically stable to avoid loss during biotransformation, unless the goal is to study the specific metabolic cleavage at that site.[11]
Labeling the Carboxyl Group ([¹³C] or [¹⁴C])
Introducing a carbon isotope at the carboxyl position is a common and direct strategy. The premier method for this transformation is the carboxylation of a Grignard reagent .[14][15]
This reaction involves forming an aryl Grignard reagent from a corresponding brominated benzoic acid precursor. This organometallic intermediate then acts as a potent nucleophile, attacking a labeled carbon dioxide source (¹³CO₂ or ¹⁴CO₂). A final acidic workup protonates the resulting carboxylate to yield the labeled benzoic acid.[14][15][16]
Caption: Synthesis of carboxyl-labeled benzoic acid.
Protocol 1: Synthesis of [carboxyl-¹⁴C]Benzoic Acid via Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Grignard Formation: Place magnesium turnings in the flask. Add a solution of bromobenzene in anhydrous diethyl ether dropwise via the dropping funnel to initiate the reaction. If the reaction does not start, a small crystal of iodine can be added. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
Carboxylation: Connect the reaction flask to a vacuum line apparatus containing a known quantity of [¹⁴C]CO₂ (generated from Ba¹⁴CO₃ and concentrated acid).[17] Cool the Grignard solution to 0°C and slowly introduce the [¹⁴C]CO₂ gas with vigorous stirring.
-
Workup: Once the CO₂ is consumed, quench the reaction by slowly adding dilute hydrochloric acid.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude [¹⁴C]benzoic acid can be purified by recrystallization.
Self-Validation: The identity and purity of the product should be confirmed by HPLC with radiometric detection. The specific activity (e.g., in mCi/mmol) must be determined to ensure it meets the requirements for the planned biological studies.
Labeling the Aromatic Ring ([²H] or [³H])
Introducing deuterium or tritium onto the aromatic ring is most commonly achieved through hydrogen-isotope exchange (HIE) reactions. These methods can be catalyzed by acids or transition metals.
-
Acid-Catalyzed Exchange: This method involves heating the benzoic acid derivative in a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), or in D₂O with an acid catalyst.[18] This approach is straightforward but can sometimes require harsh conditions.
-
Metal-Catalyzed Exchange: Transition metal catalysts (e.g., based on Iridium, Ruthenium, or Palladium) offer milder reaction conditions and can provide high levels of deuterium incorporation.[19][20][21][22] These catalysts can activate C-H bonds, allowing for exchange with a deuterium source like D₂O or D₂ gas.[21][23] The regioselectivity (i.e., which ring positions are labeled) can often be controlled by the choice of catalyst and directing groups on the substrate.[19][22]
Table 1: Comparison of Ring Deuteration Methods
| Method | Catalyst / Reagent | Deuterium Source | Typical Conditions | Advantages | Disadvantages |
| Acid-Catalyzed | Conc. D₂SO₄ | D₂SO₄ | 50-100°C | Simple, inexpensive.[18] | Harsh conditions, potential for side reactions. |
| Metal-Catalyzed | [Ir(cod)(dppe)]BF₄ | D₂ or D₂O | 50-120°C | Mild conditions, high incorporation, potential for regioselectivity.[21][24] | Catalyst cost, may require inert atmosphere. |
| Metal-Catalyzed | Ru or Pt/C | D₂O | 80-150°C | Heterogeneous catalyst is easily removed.[21][23] | Can have lower selectivity, risk of dehalogenation on substituted rings.[23] |
Analytical Techniques for Labeled Compounds
The choice of analytical method is intrinsically linked to the isotope used for labeling.[2]
Mass Spectrometry (MS)
MS is the cornerstone for analyzing both stable and radioisotopically labeled compounds.[2][3][4][25] It separates ions based on their mass-to-charge ratio (m/z). The incorporation of a heavier isotope results in a predictable mass shift in the parent molecule and its metabolites, allowing them to be distinguished from the endogenous, unlabeled counterparts. High-resolution MS (HRMS) is particularly powerful for identifying unknown metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation.[2]
-
¹³C NMR: For compounds labeled with ¹³C, direct detection provides unambiguous confirmation of the label's position.[10][26] The low natural abundance of ¹³C means that signals from the enriched positions are exceptionally prominent.[27] Quantitative ¹³C NMR can also be used to determine the degree of enrichment.[28]
-
²H NMR: Deuterium labeling can be observed directly by ²H NMR or indirectly by the disappearance of signals in the ¹H NMR spectrum.
Radioactivity Detection
For ¹⁴C and ³H, quantification relies on detecting radioactive decay.
-
Liquid Scintillation Counting (LSC): This is the most common method for quantifying the total radioactivity in a given sample (e.g., plasma, urine, feces). It is the benchmark for mass balance studies.
-
Quantitative Whole-Body Autoradiography (QWBA): This imaging technique provides a visual map of the distribution of a radiolabeled drug throughout an entire animal subject over time.
-
Accelerator Mass Spectrometry (AMS): An ultra-sensitive technique that can measure very low levels of radioisotopes, allowing for studies with microdoses of ¹⁴C-labeled drugs.
Application in Practice: A Drug Metabolism Case Study
Objective: To determine the primary metabolic pathways of a novel benzoic acid-derived drug candidate (Drug X) in rats.
Strategy:
-
Isotope Selection: ¹⁴C is chosen for its high sensitivity, which is ideal for a comprehensive mass balance study to recover all drug-related material.[11]
-
Labeling Position: The ¹⁴C label is placed on the carboxyl group, as this position is predicted to be metabolically stable. If the carboxyl group were cleaved, the resulting radioactive ¹⁴CO₂ would be trapped and quantified.
-
Synthesis: [carboxyl-¹⁴C]Drug X is synthesized using the Grignard carboxylation method outlined in Protocol 1.
-
Study Execution: A single oral dose of [¹⁴C]Drug X is administered to rats. Urine, feces, and blood samples are collected at various time points.
-
Analysis:
-
Total radioactivity in all samples is measured by LSC to determine the mass balance and routes/rates of excretion.
-
Plasma samples are analyzed by LC-MS coupled with a radiometric detector (LC-Radio-MS). The MS provides structural information on metabolites, while the radiometric detector confirms which peaks are drug-related.
-
-
Metabolic Pathway Elucidation:
The primary route of elimination for benzoic acid itself is conjugation with glycine to form hippuric acid, which is then excreted.[1][29] The analysis of samples from the Drug X study reveals a similar major pathway, along with other minor oxidative metabolites.
Caption: Postulated metabolic pathway of [¹⁴C]Drug X.
This analysis provides a definitive picture of the drug's fate, identifying the major clearance pathways and forming a crucial part of the data package for regulatory submission.[30]
Conclusion
The isotopic labeling of benzoic acid derivatives is a foundational methodology in pharmaceutical R&D and metabolic research. A successful study hinges on a logical and informed approach, beginning with the strategic selection of the isotope, followed by the execution of a robust and regioselective synthetic plan, and culminating in analysis by appropriate high-sensitivity instrumentation. This guide has outlined the core principles and practical workflows to empower scientists to confidently design and implement labeling strategies that yield clear, actionable, and reliable data. By integrating these principles, researchers can effectively trace the journey of benzoic acid-containing molecules, unlocking critical insights into their biological and chemical behavior.
References
-
Isotopic labeling - Wikipedia . [Link]
-
Metabolic pathway analysis using stable isotopes in patients with cancer - PubMed Central. [Link]
-
An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC - NIH. [Link]
-
Benzoic acid derivatives as luminescent sublimation dyes in cyanoacrylate fuming of latent fingerprints - PubMed. [Link]
-
13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - RSC Publishing. [Link]
-
Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed. [Link]
-
MedChemExpress (MCE) – Stable Isotope-Labeled Compounds - Lucerna-Chem AG. [Link]
-
How Are Isotopes Used As Tracers In Biological Studies? - Chemistry For Everyone. [Link]
-
Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex | Journal of the American Chemical Society. [Link]
-
Guidance for Industry and Researchers - FDA. [Link]
-
Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14 - Books - The Royal Society of Chemistry. [Link]
-
The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed. [Link]
-
Stable isotopes: their use and safety in human nutrition studies - PMC - NIH. [Link]
-
Synthesis of carbon-13-labeled tetradecanoic acids - PubMed - NIH. [Link]
-
Mass spectral analysis of isotopically labeled compounds: average mass approach | Analytical Chemistry - ACS Publications. [Link]
-
Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids - PubMed. [Link]
-
5.7: 13C-NMR Spectroscopy - Chemistry LibreTexts. [Link]
-
Applications and Synthesis of Deuterium-Labeled Compounds | Macmillan Group. [Link]
-
Radioactive and stable isotopes of metabolic pathway. | Allied Academies. [Link]
-
The Use of Stable Isotopes in Drug Metabolism Studies - PubMed - NIH. [Link]
-
A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES - YMER. [Link]
-
Grignard Reagent + CO2 = Carboxylic Acid (Mechanism) - YouTube. [Link]
-
13C NMR spectra of fully 13C-labeled compounds: Does molecule symmetry affect C-C coupling? | ResearchGate. [Link]
-
Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC - PubMed Central. [Link]
-
Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry - FDA. [Link]
-
Stable vs Radioactive Isotopes - BOC Sciences - YouTube. [Link]
-
13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - EPIC. [Link]
-
Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed. [Link]
-
Metabolism and elimination scheme for benzoic acid and a variety of its... - ResearchGate. [Link]
-
H/D Exchange at Aromatic and Heteroaromatic Hydrocarbons Using D2O as the Deuterium Source and Ruthenium Dihydrogen Complexes as - Wiley Online Library. [Link]
-
20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. [Link]
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules | Chemical Reviews - ACS Publications. [Link]
-
Aromatic ring favorable and efficient H–D exchange reaction catalyzed by Pt/C . [Link]
-
Benzoic acid - Wikipedia . [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]
-
Clinical Pharmacology Considerations for Radiolabeled Mass Balance Studies - YouTube. [Link]
-
13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups | Organic Letters - ACS Publications. [Link]
-
Metabolism of Benzoic Acid by Bacteria: 3,5- Cyclohexadiene-1,2-Diol-1-Carboxylic Acid Is an Intermediate in the Formation of Catechol - NIH. [Link]
-
Photocatalytic and highly regioselective H/D exchange at alpha-thio C(sp3)-H bonds . [Link]
-
Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC - NIH. [Link]
-
Drug-drug Interaction Studies for Regulatory Submission - Charles River Laboratories. [Link]
Sources
- 1. Benzoic acid - Wikipedia [en.wikipedia.org]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. MedChemExpress - Isotope-Labeled Compounds | Lucerna-Chem AG [lucerna-chem.ch]
- 4. The use of stable isotopes in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Metabolic pathway analysis using stable isotopes in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Stable isotopes: their use and safety in human nutrition studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. youtube.com [youtube.com]
- 17. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. Synthesis of deuterium-labelled fluorobenzoic acids to be used as internal standards in isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Facile H/D Exchange at (Hetero)Aromatic Hydrocarbons Catalyzed by a Stable Trans-Dihydride N-Heterocyclic Carbene (NHC) Iron Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. macmillan.princeton.edu [macmillan.princeton.edu]
- 25. file.medchemexpress.com [file.medchemexpress.com]
- 26. epic.awi.de [epic.awi.de]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. The biochemistry and toxicology of benzoic acid metabolism and its relationship to the elimination of waste nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. criver.com [criver.com]
A Technical Guide to Deuterated Compounds in Quantitative Mass Spectrometry
Introduction: The Pursuit of Precision in Quantitative Analysis
In the fields of pharmaceutical development, clinical diagnostics, and toxicological screening, the demand for analytical precision is absolute. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative analysis due to its exceptional sensitivity and selectivity.[1] However, the inherent variability in sample preparation, matrix effects, and instrument response can compromise data integrity.[2][3] The key to unlocking robust, repeatable, and scientifically defensible data lies in the use of stable isotope-labeled internal standards, with deuterated compounds being the most prevalent. This guide provides an in-depth exploration of the principles, practices, and nuances of employing deuterated compounds to achieve the highest level of accuracy in quantitative mass spectrometry.
Part 1: The Foundation: Isotope Dilution Mass Spectrometry and the Role of Deuterated Internal Standards
The Principle of Stable Isotope Dilution (SID)
Stable Isotope Dilution (SID) is a powerful analytical technique that provides exceptional accuracy and precision in quantitative measurements.[4] The core principle of SID involves the addition of a known quantity of an isotopically enriched version of the analyte—the internal standard (IS)—to the sample at the earliest stage of analysis.[5][6] The analyte and the IS are chemically identical, ensuring they behave similarly during extraction, chromatography, and ionization.[3] Because the mass spectrometer can differentiate between the analyte and the isotopically labeled IS based on their mass-to-charge ratio (m/z), any sample loss or variation in instrument response will affect both compounds equally.[7] Consequently, the ratio of the analyte's signal to the IS's signal remains constant, allowing for highly accurate quantification.[4]
Why Deuterium? The Ideal Internal Standard
Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is a popular choice for creating internal standards for several reasons:
-
Chemical Equivalence: Replacing hydrogen with deuterium results in a compound that is chemically and structurally almost identical to the analyte. This ensures that the deuterated IS co-elutes with the analyte during liquid chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer's ion source.[3][8]
-
Distinct Mass Shift: The mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u) provides a clear mass shift that is easily resolved by modern mass spectrometers. A sufficient number of deuterium atoms are incorporated to prevent isotopic overlap from the natural abundance of ¹³C in the analyte.
-
Cost-Effectiveness: The synthesis of deuterated compounds is often more economical compared to labeling with other stable isotopes like ¹³C or ¹⁵N.[9]
The use of a deuterated internal standard can transform good data into regulatory-grade data, providing clearer pharmacokinetic profiles and more reliable quantification.[10]
Caption: Workflow for developing a quantitative LC-MS/MS assay with a deuterated IS.
Key Considerations During Method Development
-
Selection of MS/MS Transitions: The precursor-to-product ion transitions for both the analyte and the deuterated IS should be carefully selected to maximize sensitivity and specificity, while avoiding any potential crosstalk.
-
Evaluating Matrix Effects: The use of a deuterated IS is the most effective way to compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components. [2][3]The IS should track the analyte's response across different lots of the biological matrix.
-
Extraction Recovery: The recovery of the analyte and the IS should be consistent, though not necessarily 100%. [11]The ratio of their recoveries is the critical parameter.
Validation According to Regulatory Guidelines
A bioanalytical method must be validated to demonstrate its reliability. [12]Key validation parameters, as outlined in FDA guidance, include: [11][13][14]
-
Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. [12]* Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels over several days.
-
Calibration Curve: Demonstrating the relationship between the analyte concentration and the instrument response.
-
Stability: Ensuring the analyte is stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage). [11]
Example Validation Acceptance Criteria (FDA)
| Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). [15] |
| Precision | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). [15] |
| Calibration Standards | At least 75% of non-zero standards must meet the accuracy criteria. |
Part 4: Advanced Topics and Troubleshooting
The "Crossover" or "Isotopic Contribution" Effect
This occurs when the deuterated internal standard contains a small percentage of the unlabeled analyte, or when the analyte's isotopic cluster contributes to the signal of the IS. This can be corrected mathematically or minimized by using an IS with very high isotopic purity and a sufficient mass difference.
Hydrogen-Deuterium Exchange (HDX)
HDX can be a significant issue if the deuterium labels are on exchangeable sites (e.g., -OH, -NH, -SH). This can lead to a loss of the deuterium label and compromise the accuracy of the assay. [16]The stability of the label must be thoroughly investigated during method development, particularly under varying pH and temperature conditions. [17]The exchange is minimized by keeping samples at a low temperature and under acidic conditions after the labeling or quenching step. [18]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Poor IS Response | - Incorrect IS concentration- Degradation of IS- Suboptimal MS/MS parameters | - Verify IS solution concentration- Check storage conditions and prepare fresh solution- Re-optimize MS/MS parameters |
| Variable Analyte/IS Ratio | - Inconsistent sample preparation- IS added after extraction- H-D exchange | - Ensure consistent pipetting and extraction procedures- Add IS at the beginning of the sample preparation- Investigate label stability; select a different IS if necessary |
| IS Signal in Blank Samples | - Crosstalk from analyte- Contamination | - Check MS/MS transitions for specificity- Thoroughly clean autosampler and LC system |
Conclusion
Deuterated internal standards are indispensable tools in modern quantitative mass spectrometry. Their ability to mimic the analyte of interest throughout the analytical process provides a robust internal calibration that corrects for a multitude of potential errors, from sample preparation to instrument variability. By understanding the principles of stable isotope dilution, carefully selecting and characterizing the deuterated standard, and performing rigorous method validation, researchers can achieve the highest levels of accuracy and confidence in their quantitative data. This commitment to precision is paramount for advancing drug development and ensuring patient safety.
References
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc.
- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
- Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd.
- Internal standard in LC-MS/MS. (2013, August 13). Chromatography Forum.
- Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2025, August 7). ResearchGate.
- Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. (2022, January 18). PMC - NIH.
- Principles of mass spectrometry | Isotope Geochemistry Class Notes. Fiveable.
- Stable-isotope dilution LC–MS for quantitative biomarker analysis. PMC - PubMed Central.
- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. IRL @ UMSL.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI.
- Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. (2018, May 16). YouTube.
- Validation of bioanalytical methods - Highlights of FDA's guidance. (2025, August 6). ResearchGate.
- What Is Isotope Dilution Mass Spectrometry?. (2025, July 11). YouTube.
- WO2017045648A1 - Preparation method for deuterated compound. Google Patents.
- Bioanalytical Method Validation. U.S. Food and Drug Administration.
- Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. U.S. Food and Drug Administration.
- Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. (2013, December 12). Regulations.gov.
- ISOTEC® Stable Isotopes. Sigma-Aldrich.
- Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. PubMed Central.
- Considerations in the analysis of hydrogen exchange mass spectrometry data. PMC - NIH.
- Differential isotopic enrichment to facilitate characterization of asymmetric multimeric proteins using hydrogen/deuterium exchange mass spectrometry. NIH.
- Synthesis of Deuterium‐Labeled Perfume Ingredients as Internal Standards for Their GC/MS Quantification. (2025, August 6). ResearchGate.
Sources
- 1. rsc.org [rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. fda.gov [fda.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. researchgate.net [researchgate.net]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for the Use of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 as an Internal Standard in Bioanalytical Methods
Introduction: The Critical Role of Internal Standards in Quantitative Bioanalysis
In the landscape of drug development and clinical research, the precise quantification of analytes in complex biological matrices is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical undertakings due to its inherent sensitivity and selectivity. However, the accuracy of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects, and fluctuations in instrument response. To mitigate these variabilities, a robust internal standard (IS) is an indispensable component of a validated bioanalytical method.[1][2] An ideal IS mimics the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization behavior, thereby compensating for potential analytical inconsistencies.[1]
Stable isotope-labeled (SIL) compounds, such as the deuterated 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5, represent the pinnacle of internal standardization for mass spectrometry.[3] Their near-identical chemical nature to the unlabeled analyte ensures they track the analyte through extraction, chromatography, and ionization, providing a reliable reference for quantification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as an internal standard, with a particular focus on the bioanalysis of the potent loop diuretic, bumetanide, for which 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is a known impurity and synthetic precursor.[4][]
Physicochemical Properties of the Analyte and Internal Standard
A thorough understanding of the properties of both the analyte and the internal standard is fundamental to developing a robust analytical method.
| Property | Bumetanide (Analyte) | This compound (Internal Standard) |
| Chemical Name | 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acid | 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic acid |
| Molecular Formula | C₁₇H₂₀N₂O₅S | C₁₃H₅D₅N₂O₇S |
| Molecular Weight | 364.42 g/mol | 343.32 g/mol |
| CAS Number | 28395-03-1 | 1072125-53-1 |
| Appearance | White crystalline powder | Yellow to Brownish Yellow Solid[] |
| Solubility | Sparingly soluble in water, soluble in methanol and DMSO | Soluble in DMSO and Methanol (slightly) |
The Rationale for Using a Deuterated Internal Standard
The use of a deuterated internal standard like this compound offers several distinct advantages in LC-MS/MS analysis:
-
Co-elution: Due to its structural similarity to bumetanide and its precursors, the deuterated internal standard will have a retention time that is very close to, if not identical with, the analyte. This is crucial for compensating for matrix effects that can vary across the chromatographic profile.[1]
-
Similar Extraction Recovery: The internal standard will exhibit nearly identical behavior to the analyte during sample extraction procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), ensuring that any loss of analyte during sample preparation is accurately mirrored by the IS.
-
Correction for Ion Suppression/Enhancement: Matrix components co-eluting with the analyte can either suppress or enhance its ionization in the mass spectrometer source. A co-eluting deuterated internal standard will experience the same effect, allowing for accurate ratiometric quantification.
-
Improved Precision and Accuracy: By accounting for various sources of error, the use of a deuterated internal standard significantly enhances the precision and accuracy of the analytical method, which is a critical requirement for regulatory submissions.[6]
Experimental Workflow for Bioanalysis
A typical bioanalytical workflow for the quantification of bumetanide in a biological matrix (e.g., human plasma) using this compound as an internal standard is depicted below.
Caption: A generalized workflow for the bioanalysis of an analyte using an internal standard.
Detailed Protocols
The following protocols are provided as a starting point and should be optimized and validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).
Protocol 1: Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol or DMSO.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of bumetanide and dissolve it in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a concentration that yields a robust signal in the mass spectrometer. A typical concentration for the IS working solution is 100 ng/mL.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for bumetanide extraction from plasma.[6]
-
Sample Aliquoting: To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 100 ng/mL). Vortex for 10 seconds.
-
Protein Precipitation (Optional but Recommended): Add 200 µL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube.
-
Extraction: Add 1 mL of ethyl acetate to the plasma sample (or supernatant). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (see Protocol 3). Vortex for 30 seconds.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Parameters
The following are suggested starting parameters for the chromatographic separation and mass spectrometric detection of bumetanide and its deuterated internal standard.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Bumetanide: m/z 365.1 → 240.1 This compound: m/z 344.1 → [Product ion to be determined experimentally]¹ |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
¹The product ion for the deuterated internal standard needs to be determined by infusing the compound into the mass spectrometer and performing a product ion scan of the precursor ion (m/z 344.1). A suitable, stable product ion should be chosen for the MRM transition.
Method Validation: A Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability.[2] The validation process should adhere to the principles outlined in regulatory guidelines.
Caption: Key parameters for bioanalytical method validation.
Key Validation Parameters Summary:
| Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources. |
| LLOQ | The lowest concentration on the calibration curve with a signal-to-noise ratio ≥ 5, and with precision (%CV) ≤ 20% and accuracy within ±20% of the nominal concentration. |
| Calibration Curve | A linear regression model with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The mean concentration should be within ±15% of the nominal concentration for QC samples (±20% for LLOQ). |
| Precision | The coefficient of variation (%CV) should not exceed 15% for QC samples (20% for LLOQ). |
| Extraction Recovery | Consistent and reproducible recovery for the analyte and IS. |
| Matrix Effect | The matrix factor should be consistent across different sources of the biological matrix. |
| Stability | Analyte concentrations in stability samples should be within ±15% of the nominal concentrations. |
Conclusion
This compound is an excellent choice as an internal standard for the bioanalysis of structurally related compounds, particularly bumetanide. Its use, as outlined in these application notes and protocols, provides a robust framework for developing and validating highly accurate and precise LC-MS/MS methods. The principles of using a stable isotope-labeled internal standard are fundamental to achieving the high-quality data required in regulated bioanalytical laboratories. By following a systematic approach to method development and validation, researchers can ensure the integrity and reliability of their findings in pharmacokinetic, toxicokinetic, and other clinical and preclinical studies.
References
-
Asian Publication Corporation. (n.d.). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Retrieved from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]
-
Tamilarasi, G. P., Manikandan, K., & Solomon, V. R. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5825. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Bumetanide. Retrieved from [Link]
-
MDPI. (2022, April 9). Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. Retrieved from [Link]
-
Wu, Y., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Retrieved from [Link]
-
Shah, J., et al. (2012). Application of a rapid and sensitive liquid chromatography-tandem mass spectrometry method for determination of bumetanide in human plasma for a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 66, 295-301. Retrieved from [Link]
-
MD: Medical Data. (n.d.). bumetanide pharmacokinetics. Retrieved from [Link]
- Vertex AI Search. (n.d.). CAS 28328-53-2 Bumetanide impurity (3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid).
- Google Patents. (n.d.). CN105566175A - Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid.
-
Acta Scientific. (2020, January 23). A Review of Different Analytical Techniques: Bumetanide. Retrieved from [Link]
-
SciSpace. (n.d.). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatograph. Retrieved from [Link]
-
PubMed. (n.d.). Detection of bumetanide in an over-the-counter dietary supplement. Retrieved from [Link]
-
EMed. (2024). Bumetanide. Retrieved from [Link]
-
MDPI. (n.d.). Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices. Retrieved from [Link]
-
PubMed. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. Retrieved from [Link]
Sources
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. asianpubs.org [asianpubs.org]
- 6. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard protocol for using deuterated standards in bioanalysis
Application Notes & Protocols
Topic: Standard Protocol for Using Deuterated Standards in Bioanalysis For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Gold Standard for Quantitative Bioanalysis
In the landscape of regulated bioanalysis, particularly for pharmacokinetic, toxicokinetic, and clinical studies, the accurate quantification of drugs and their metabolites in complex biological matrices is non-negotiable. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant technology for this purpose due to its exceptional sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance.[2][3]
To counteract these sources of error, an internal standard (IS) is incorporated into every sample. The ideal IS behaves identically to the analyte of interest throughout the entire analytical process.[2] Stable isotope-labeled internal standards (SIL-IS), and specifically deuterated standards, are widely recognized by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) as the "gold standard" for quantitative bioanalysis.[4][5] A deuterated standard is a version of the analyte molecule where one or more hydrogen atoms have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[4][6] Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences the same extraction recovery and matrix effects, thereby providing the most effective normalization and ensuring the highest degree of data integrity.[3][7]
This guide provides a comprehensive overview of the principles, best practices, and detailed protocols for the effective use of deuterated standards in regulated bioanalysis, ensuring robust, reproducible, and defensible results.
Core Principles: The Causality Behind the Standard
The utility of a deuterated internal standard is rooted in its ability to mimic the analyte. By adding a known, fixed concentration of the deuterated IS to all calibration standards, quality control (QC) samples, and study samples, quantification is based on the ratio of the analyte's MS response to the IS's MS response. This ratiometric approach corrects for variability that affects both the analyte and the IS equally.[3]
Key Functions of a Deuterated Standard:
-
Correction for Sample Preparation Losses: Any loss of analyte during extraction, evaporation, or reconstitution steps is mirrored by a proportional loss of the deuterated IS.[3]
-
Compensation for Matrix Effects: Biological matrices like plasma or urine contain endogenous components that can co-elute with the analyte and interfere with its ionization in the mass spectrometer source. Since the deuterated IS has virtually the same retention time and ionization characteristics, it is affected by these matrix effects to the same degree as the analyte.[3][8]
-
Normalization of Instrument Variability: Minor fluctuations in injection volume or detector response are compensated for because they impact both the analyte and the IS signals simultaneously.[4]
Selection and Characterization of a Deuterated Standard
The success of a bioanalytical method heavily relies on the quality of the deuterated standard. A poorly characterized or improperly designed standard can introduce inaccuracies. The following criteria are essential for selection and validation.
Key Characteristics of an Ideal Deuterated Standard
| Characteristic | Requirement & Rationale |
| Isotopic Purity (Enrichment) | Requirement: ≥98% isotopic enrichment is strongly recommended.[4] Rationale: High enrichment ensures that the contribution of the unlabeled analyte signal from the IS stock solution is negligible, preventing artificial inflation of the analyte response, especially at the Lower Limit of Quantification (LLOQ).[6] |
| Chemical Purity | Requirement: >99% purity is ideal.[7] Rationale: Chemical impurities can interfere with the chromatography, introduce extraneous peaks, or even cause ion suppression, compromising the assay's integrity. |
| Stability of Deuterium Labels | Requirement: Deuterium atoms must be placed on non-exchangeable positions (e.g., aliphatic or aromatic carbons).[9] Avoid positions like hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups. Rationale: Labels on exchangeable sites can swap with hydrogen atoms from the solvent (a process called back-exchange), leading to a loss of the mass difference and compromising the standard's function.[9] |
| Mass Difference (Shift) | Requirement: A mass shift of at least 3 to 6 mass units is generally recommended.[3][9] Rationale: A sufficient mass difference prevents isotopic crosstalk, where the natural isotopic abundance of the analyte (e.g., ¹³C) contributes to the signal of the deuterated standard, or vice versa.[3][10] |
| Absence of Unlabeled Analyte | Requirement: The amount of unlabeled analyte in the deuterated IS material should be minimal, ideally undetectable.[6] Rationale: This is critical to avoid a positive bias in the measurement of the analyte. The contribution of any residual unlabeled analyte should be assessed and confirmed to be less than a specified percentage of the LLOQ response.[3] |
| Co-elution | Requirement: The deuterated standard must co-elute with the analyte under the final chromatographic conditions.[9] Rationale: Co-elution ensures that both compounds experience the exact same matrix effects at the same time. A significant shift in retention time (sometimes seen with heavy deuteration, known as the "isotope effect") can lead to differential matrix effects and incorrect quantification.[11] |
Experimental Protocols: From Stock to Sample Analysis
The following protocols provide a step-by-step guide for the proper implementation of deuterated standards in a typical bioanalytical workflow.
Protocol 1: Preparation of Stock and Working Solutions
Accurate preparation of solutions is fundamental to the entire assay.
-
Handling: Allow the deuterated standard (often supplied as a solid) to equilibrate to room temperature before opening the vial to prevent condensation.
-
Stock Solution: Accurately weigh a suitable amount of the deuterated standard and dissolve it in an appropriate solvent to create a concentrated stock solution (e.g., 1 mg/mL). Store this solution under recommended conditions (typically -20°C or -80°C) to ensure long-term stability.[4]
-
Working Solutions: Prepare intermediate and final working solutions by diluting the stock solution with the appropriate solvent (often the same as the mobile phase or reconstitution solvent). The concentration of the final working IS solution should be chosen to provide a sufficient mass spectrometry response without saturating the detector. A good starting point is a concentration that yields a response similar to the analyte at the mid-point of the calibration curve.[9]
Protocol 2: Sample Preparation using Protein Precipitation (Example)
The IS must be added early in the sample preparation process to account for variability and recovery losses.[9]
-
Aliquot Samples: Arrange and label all study samples, calibration standards (blanks spiked with analyte), and Quality Control (QC) samples in a 96-well plate or individual tubes. Aliquot a fixed volume (e.g., 50 µL) of the biological matrix (plasma, urine, etc.) into each well.
-
Spike with IS: Add a small, precise volume (e.g., 10 µL) of the final IS working solution to every sample, standard, and QC, except for the blank matrix samples used to assess interference.
-
Vortex: Briefly vortex or mix the plate to ensure the IS is fully integrated with the matrix.
-
Precipitation: Add a fixed volume of cold organic solvent (e.g., 200 µL of acetonitrile) to each well to precipitate proteins.
-
Mix and Centrifuge: Seal the plate, vortex thoroughly for 1-2 minutes, and then centrifuge at high speed (e.g., 4000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new plate for analysis or further processing (e.g., evaporation and reconstitution).
Protocol 3: LC-MS/MS Analysis
-
Chromatography: Develop a chromatographic method that ensures the analyte and deuterated IS co-elute. While they are chemically similar, heavy deuteration can sometimes cause a slight retention time shift. This shift should be minimal and must not result in differential ion suppression.[12]
-
Mass Spectrometry: Optimize the MS/MS parameters for both the analyte and the deuterated IS. This includes selecting appropriate precursor and product ion transitions (MRM - Multiple Reaction Monitoring).
-
Analyte Transition: e.g., m/z 450.2 → 285.1
-
IS Transition: e.g., m/z 456.2 → 291.1 (for a +6 Da shift)
-
-
Dwell Time: Ensure sufficient dwell time for each MRM transition to acquire at least 15-20 data points across each chromatographic peak for accurate integration.
Protocol 4: Data Processing and Acceptance Criteria
-
Integration: Integrate the chromatographic peaks for both the analyte and the IS in all samples.
-
Ratio Calculation: Calculate the peak area ratio (Analyte Area / IS Area) for each standard, QC, and sample.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification: Determine the concentration of the analyte in QC and study samples by back-calculating from their peak area ratios using the regression equation of the calibration curve.
-
Acceptance Criteria: The performance of the method must meet regulatory guidelines for accuracy and precision.[5][13]
Regulatory Acceptance Criteria for Accuracy and Precision
The following table summarizes the widely accepted criteria from FDA and EMA guidelines for intra- and inter-day accuracy and precision, determined by analyzing replicate QC samples at multiple concentration levels.[5][13]
| Parameter | QC Levels (Low, Med, High) | LLOQ Level |
| Accuracy (% Bias) | Within ±15% of the nominal value | Within ±20% of the nominal value |
| Precision (%CV) | Should not exceed 15% | Should not exceed 20% |
-
Intra-day (Within-run): Assessed by analyzing at least five replicates of each QC level in a single analytical run.[5]
-
Inter-day (Between-run): Assessed by analyzing the QC levels across at least three different runs on two or more different days.[13]
Troubleshooting Common Issues
| Issue | Potential Cause & Explanation | Recommended Solution |
| Isotopic Interference (Crosstalk) | The natural isotopic abundance of the analyte (especially from ¹³C) contributes to the IS signal, or impurities in the IS contribute to the analyte signal.[10] | 1. Check IS Purity: Ensure the IS is free from unlabeled analyte. The IS response in a blank sample should be <5% of the IS response in study samples.[3] 2. Check Analyte Contribution: The analyte's contribution to the IS channel in a ULOQ sample should be minimal. 3. Increase Mass Shift: Use an IS with a higher degree of deuteration (>3 Da) to move it further from the analyte's isotopic envelope.[3] |
| Chromatographic Separation (Isotope Effect) | Extensive deuteration can slightly alter the physicochemical properties of the molecule, leading to a small shift in retention time. If this shift is significant, the analyte and IS may experience different matrix effects.[11][12] | 1. Modify Chromatography: Adjust the mobile phase composition, gradient, or column temperature to minimize the separation. 2. Use ¹³C or ¹⁵N Labels: These heavier isotopes have a much smaller isotope effect compared to deuterium and are less likely to cause chromatographic shifts. |
| Variable IS Response | Inconsistent IS peak areas across a run can indicate problems with sample preparation, injection, or ion source stability.[14] | 1. Investigate Individual Anomalies: A single outlier may be due to a pipetting error (e.g., missed spike).[3] 2. Investigate Systematic Trends: Drifting IS response could indicate a deteriorating column, a clog in the autosampler, or instability in the MS source that needs cleaning.[2] |
The Regulatory Perspective
Regulatory bodies do not strictly mandate the use of deuterated standards, but their guidelines strongly favor the use of a SIL-IS for achieving robust and reliable data. The ICH M10 guideline, a harmonized international standard, emphasizes that a suitable IS should be used to ensure method performance, with a SIL-IS being the preferred choice.[15][16] Using a deuterated standard is often seen as a commitment to high-quality data and can streamline the regulatory review process.[5] The FDA and EMA both provide detailed guidance on bioanalytical method validation that outlines the expectations for accuracy, precision, and stability that are most readily met with a well-characterized SIL-IS.[8][13][14]
Conclusion
The use of deuterated internal standards represents a cornerstone of modern quantitative bioanalysis. Their ability to perfectly mimic the analyte of interest provides an unparalleled level of correction for the myriad variables inherent in the LC-MS/MS workflow. By adhering to the principles of careful selection, rigorous characterization, and systematic implementation outlined in these protocols, researchers can develop robust, reproducible, and regulatory-compliant methods. This commitment to best practices ensures the generation of high-quality data, underpinning critical decisions in drug development and clinical research.[9]
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link] (Note: As this is a video, a more stable article link would be preferable if available, like [Link])
-
Scheijen, J., et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]
-
Ojembe, A., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Available at: [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]
-
myADLM. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available at: [Link]
-
ResearchGate. (2025). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Available at: [Link]
-
Therapeutic Goods Administration (TGA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Available at: [Link]
-
European Medicines Agency. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
National Institutes of Health (NIH). (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Available at: [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Available at: [Link]
-
ACS Publications. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Available at: [Link]
Sources
- 1. texilajournal.com [texilajournal.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. youtube.com [youtube.com]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. scispace.com [scispace.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. consultations.tga.gov.au [consultations.tga.gov.au]
- 16. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Quantitative analysis of bumetanide with 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
An Application Note and Protocol for the Quantitative Analysis of Bumetanide with 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
Authored by: A Senior Application Scientist
Introduction: The Rationale for Precision in Bumetanide Quantification
Bumetanide is a potent loop diuretic used in the management of edema associated with congestive heart failure, liver cirrhosis, and renal disease. Its therapeutic window is relatively narrow, and its pharmacokinetic profile can be influenced by various factors, including renal function and drug-drug interactions. Consequently, the accurate and precise quantification of bumetanide in biological matrices is paramount for both clinical monitoring and pharmacokinetic studies in drug development.
The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers exceptional sensitivity and selectivity. However, its accuracy is contingent upon the effective correction for analyte loss during sample preparation and for variations in instrument response. The most reliable method to achieve this is through the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS is an ideal internal standard because it has nearly identical physicochemical properties to the analyte of interest, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects.
This application note provides a detailed protocol for the quantitative analysis of bumetanide in human plasma using this compound as the internal standard. This deuterated analog of a bumetanide-related compound serves as an excellent surrogate, ensuring the highest level of accuracy and precision in the analytical results.
Principle of the Method
This method employs solid-phase extraction (SPE) to isolate bumetanide and the internal standard from human plasma. The extracted samples are then analyzed by reverse-phase ultra-high-performance liquid chromatography (UHPLC) coupled with a triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific multiple reaction monitoring (MRM) transitions for both bumetanide and the SIL-IS and calculating the peak area ratio.
Experimental Workflow
The overall analytical workflow is depicted below. This systematic process ensures sample integrity and minimizes analytical variability.
Figure 1: A comprehensive workflow diagram illustrating the key stages from sample preparation to final data reporting.
Materials and Reagents
Chemicals and Solvents
-
Bumetanide reference standard (≥98% purity)
-
This compound (Bumetanide-d5) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (≥99% purity)
-
Human plasma (K2EDTA as anticoagulant)
Consumables
-
Polypropylene microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Calibrated micropipettes and tips
-
Mixed-mode anion exchange SPE cartridges (e.g., Oasis MAX, 30 mg, 1 mL)
-
HPLC vials with inserts
Instrumentation and Analytical Conditions
Liquid Chromatography
-
System: A high-performance UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 50 mm, 1.7 µm particle size). The choice of a sub-2 µm particle size column is critical for achieving sharp peaks and rapid analysis times.
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid. The buffer is essential for controlling the ionization state of bumetanide and ensuring reproducible retention.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A representative gradient is provided in Table 1. This should be optimized based on the specific column and system configuration to ensure baseline separation from any endogenous plasma components.
Table 1: UHPLC Gradient Conditions
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
|---|---|---|
| 0.0 | 0.4 | 10 |
| 0.5 | 0.4 | 10 |
| 3.0 | 0.4 | 95 |
| 3.5 | 0.4 | 95 |
| 3.6 | 0.4 | 10 |
| 5.0 | 0.4 | 10 |
-
Column Temperature: 40 °C. Elevated temperatures reduce mobile phase viscosity and can improve peak shape.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ESI. Bumetanide contains a carboxylic acid group, which is readily deprotonated to form a [M-H]⁻ ion, making negative mode detection highly sensitive.
-
MRM Transitions: The specific precursor-to-product ion transitions for bumetanide and its deuterated internal standard are listed in Table 2. These transitions should be optimized by infusing the individual compounds into the mass spectrometer.
Table 2: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Bumetanide | 363.1 | 283.0 | 100 | -22 |
| Bumetanide-d5 | 368.1 | 288.0 | 100 | -22 |
-
Source Parameters:
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of bumetanide and bumetanide-d5 reference standards into separate volumetric flasks. Dissolve in methanol to achieve a final concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the bumetanide primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the bumetanide-d5 primary stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL. The concentration of the IS should be chosen to provide a strong, stable signal without causing detector saturation.
Preparation of Calibration Standards and Quality Control Samples
-
In separate polypropylene tubes, spike appropriate volumes of the bumetanide working standard solutions into blank human plasma to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
Sample Preparation Protocol (Solid-Phase Extraction)
The use of a mixed-mode anion exchange SPE is a deliberate choice. Bumetanide's carboxylic acid moiety is negatively charged at neutral to high pH, allowing it to bind to the anion exchange sorbent. This provides a highly selective extraction mechanism, leading to cleaner extracts than a simple reversed-phase SPE.
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.
-
Internal Standard Addition: Add 25 µL of the 100 ng/mL bumetanide-d5 working solution to all tubes except for the blank plasma sample. Vortex for 10 seconds.
-
Protein Precipitation: Add 200 µL of acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate plasma proteins. This step is crucial for preventing the clogging of the SPE cartridge.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 5 minutes to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Load the supernatant from the centrifuged samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove unretained, water-soluble interferences.
-
Elution: Elute the bumetanide and bumetanide-d5 from the cartridges with 1 mL of 5% formic acid in acetonitrile into clean collection tubes. The acidic modifier neutralizes the charge on the analyte, releasing it from the anion exchange sorbent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (10% Mobile Phase B). Vortex to ensure complete dissolution.
-
Transfer: Transfer the reconstituted sample to an HPLC vial with an insert for analysis.
Data Analysis and System Suitability
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of bumetanide to bumetanide-d5 against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically appropriate for this type of analysis. The acceptance criterion for the correlation coefficient (r²) should be ≥ 0.99.
-
Quantification: Determine the concentration of bumetanide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Acceptance Criteria: The calculated concentrations of the calibration standards and QC samples should be within ±15% of their nominal values (±20% for the lower limit of quantification). At least two-thirds of the QC samples must meet this criterion.
Method Validation Considerations
This analytical method should be fully validated according to the principles outlined in regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry." Key validation parameters to assess include:
-
Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no endogenous components interfere with the detection of bumetanide or the IS.
-
Linearity and Range: Establish the concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: Determine the intra- and inter-day accuracy (as % bias) and precision (as % coefficient of variation) using the QC samples.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix. The use of a stable isotope-labeled internal standard is intended to compensate for this effect.
-
Recovery: Assess the efficiency of the SPE process by comparing the analyte response in extracted samples to that of unextracted standards.
-
Stability: Evaluate the stability of bumetanide in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the quantitative analysis of bumetanide in human plasma. The combination of selective solid-phase extraction, rapid UHPLC separation, and sensitive MS/MS detection, along with the use of a deuterated internal standard, ensures the high level of accuracy and precision required for regulated bioanalysis in clinical and pharmaceutical research.
References
Leveraging 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 for High-Precision Bioanalysis of a Key Bumetanide-Related Compound
An Application Guide for Drug Metabolism Research:
Abstract
In drug development, the precise quantification of drug metabolites and related impurities is fundamental to understanding the pharmacokinetic and safety profiles of new chemical entities. This guide provides a comprehensive overview and detailed protocols for the use of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 (d5-IS) as a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of its non-labeled analogue, 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid. This analyte is a known impurity and potential intermediate of the potent diuretic, Bumetanide.[1][][3] By employing the d5-IS in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can achieve highly accurate, precise, and robust quantification in complex biological matrices, a cornerstone of modern drug metabolism and pharmacokinetics (DMPK) studies.
The Foundational Principle: Why a Stable Isotope-Labeled Internal Standard is Essential
Quantitative bioanalysis using LC-MS/MS is susceptible to variations that can compromise data integrity. These variations arise from multiple stages of the analytical workflow, including sample extraction, chromatographic separation, and mass spectrometric ionization.[4] The primary challenge is the "matrix effect," where co-eluting endogenous components in a biological sample (e.g., plasma, urine, tissue homogenate) either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[5]
A SIL-IS is the gold standard for mitigating these issues.[6] By replacing five hydrogen atoms on the phenoxy ring with deuterium, this compound becomes chemically and physically almost identical to the analyte of interest.[7][8]
Key Advantages of Using a SIL-IS:
-
Co-elution: The analyte and the d5-IS exhibit nearly identical retention times during liquid chromatography, ensuring they experience the same matrix effects at the same time.[5]
-
Identical Extraction Recovery: During sample preparation steps like protein precipitation or solid-phase extraction, any loss of the analyte is mirrored by a proportional loss of the d5-IS.[4]
-
Correction for Ionization Variability: Both compounds show similar ionization efficiency. Any suppression or enhancement in the MS source affects both equally.[5]
The final quantification is based on the ratio of the analyte's MS signal to the d5-IS's signal. Because both are affected proportionally by experimental variations, the ratio remains constant and directly reflects the true concentration of the analyte.[5][9] This principle is recognized by regulatory agencies like the U.S. Food and Drug Administration (FDA) as a best practice for bioanalytical method validation.[5][6]
Caption: Workflow demonstrating how a SIL-IS corrects for variability.
Physicochemical Properties
A clear understanding of the analyte and its corresponding internal standard is crucial for method development.
| Property | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid (Analyte) | This compound (Internal Standard) |
| Synonyms | Bumetanide Impurity A; Bumetanide Related Compound B[1][3] | 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic acid[7] |
| Molecular Formula | C₁₃H₁₀N₂O₇S[] | C₁₃H₅D₅N₂O₇S[7][8] |
| Molecular Weight | 338.30 g/mol [] | 343.32 g/mol [7][8] |
| CAS Number | 28328-53-2[1] | 1072125-53-1[7][8] |
| Appearance | Yellow to Brownish Yellow Solid[] | Not specified (expected to be similar) |
| Storage Temp. | 2-8°C (Refrigerator)[3][10] | Cool, dry conditions, away from light[5] |
Protocols for Application in Drug Metabolism Research
The following protocols provide a framework for using d5-IS in a typical in vitro drug metabolism study. These should be adapted and fully validated according to established regulatory guidelines.[6][11]
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which the analyte is metabolized by the primary drug-metabolizing enzymes (Cytochrome P450s) found in the liver.[12][13]
Objective: To calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid.
Materials:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A/B)
-
Test Compound (Analyte) Stock Solution (10 mM in DMSO)
-
d5-IS Stock Solution (1 mM in Acetonitrile)
-
Quenching Solution: Ice-cold Acetonitrile containing the d5-IS at a fixed concentration (e.g., 100 nM).
-
Control Compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin).
Procedure:
-
Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of the analyte at 100 µM in buffer.
-
Incubation Setup: In a 96-well plate, combine phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.[13]
-
Pre-incubation: Add the analyte working solution to the HLM mixture to achieve a final substrate concentration of 1 µM. Gently mix and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH solution. This is your T=0 time point. Immediately remove an aliquot (e.g., 50 µL) from the T=0 well and add it to a collection plate containing 150 µL of the ice-cold Quenching Solution.
-
Time Course Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and add them to the Quenching Solution. The acetonitrile stops the enzymatic reaction and precipitates proteins, while the included d5-IS ensures accurate quantification.[14]
-
Sample Processing: Once all time points are collected, seal the collection plate and vortex for 2 minutes. Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Caption: Workflow for the HLM metabolic stability assay.
Protocol 2: Bioanalytical LC-MS/MS Method
This method provides the instrumental parameters for quantifying the analyte using the d5-IS.
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Liquid Chromatography Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for small organic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid group is protonated, improving retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase elution. |
| Gradient | 5% to 95% B over 3 minutes | A generic starting gradient; must be optimized for separation from matrix components. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Column Temp. | 40°C | Improves peak shape and reproducibility. |
Tandem Mass Spectrometry (MS/MS) Parameters:
Note: The exact m/z values require experimental determination on the specific instrument but are predicted based on the compound's structure.
| Parameter | Analyte | d5-Internal Standard | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | ESI, Negative | The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, providing high sensitivity. |
| Precursor Ion (Q1) | m/z 337.0 | m/z 342.0 | Represents the [M-H]⁻ ion for each compound. The +5 Da shift confirms the incorporation of five deuterium atoms. |
| Product Ion (Q3) | m/z 257.0 (tentative) | m/z 262.0 (tentative) | A common fragmentation for this structure is the loss of the sulfamoyl group (SO₂NH₂), resulting in a stable product ion. This transition should be confirmed and optimized. |
| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire >15 data points across the chromatographic peak for accurate integration. |
Data Analysis, Interpretation, and Validation
3.1. Quantification and Metabolic Stability Calculation
-
Data Processing: Integrate the peak areas for the analyte and d5-IS MRM transitions at each time point.
-
Calculate Peak Area Ratio: For each sample, compute the ratio: (Peak Area of Analyte) / (Peak Area of d5-IS).
-
Determine % Remaining: Normalize the peak area ratio at each time point to the T=0 sample: % Remaining = (Ratio_t / Ratio_t0) * 100.
-
Calculate Half-Life (t½): Plot the natural log (ln) of the % Remaining against time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
Slope = -k
-
t½ = 0.693 / k[12]
-
-
Calculate Intrinsic Clearance (CLint):
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume µL / mg protein in incubation)[12]
-
3.2. Bioanalytical Method Validation Criteria
For the method to be considered reliable for regulated studies, it must be validated according to guidelines such as the FDA's M10 Bioanalytical Method Validation.[6][15]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from at least 6 sources.[6] |
| Calibration Curve | R² ≥ 0.99. At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ).[16] |
| Accuracy & Precision | For Quality Control (QC) samples at multiple concentrations, the mean accuracy should be within ±15% of nominal, and the precision (%CV) should not exceed 15%.[17] |
| Matrix Effect | The matrix factor should be consistent across different sources of the biological matrix. |
| Stability | Analyte must be stable under various conditions: bench-top, freeze-thaw cycles, and long-term storage.[16] |
Conclusion and Best Practices
This compound is an indispensable tool for the accurate quantification of its corresponding analyte in drug metabolism research. Its use as a stable isotope-labeled internal standard corrects for nearly all sources of experimental variability, providing high-confidence data that is compliant with regulatory expectations.
For optimal results, researchers should adhere to the following best practices:
-
Purity: Use a d5-IS with high isotopic enrichment (≥98%) to minimize signal contribution at the analyte's mass channel.[5]
-
Early Addition: Spike the d5-IS into samples as early as possible in the workflow to account for losses during all subsequent sample handling steps.[18]
-
Consistent Concentration: The concentration of the d5-IS should be consistent across all calibration standards, QCs, and unknown samples to ensure a stable response.[18]
-
Proper Storage: Store the deuterated standard under recommended conditions (cool, dry, protected from light) to prevent degradation or potential hydrogen-deuterium exchange.[5]
By implementing the principles and protocols outlined in this guide, scientists can develop robust and reliable bioanalytical methods, accelerating the drug development process through sound and defensible DMPK data.
References
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
Amzeal Research. (n.d.). 3-Nitro-4-Phenoxy-5-Sulfamoylbenzoic Acid D5. Available at: [Link]
-
Pharmaffiliates. (n.d.). Bumetanide Related Compound B (3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid). Available at: [Link]
-
Hanke, N., et al. (2020). Physiologically Based Pharmacokinetic Models of Probenecid and Furosemide to Predict Transporter Mediated Drug-Drug Interactions. Pharmaceutical Research. Available at: [Link]
-
Marques, C., et al. (2022). Protocol to study in vitro drug metabolism and identify montelukast metabolites. STAR Protocols. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds. Available at: [Link]
-
ResearchGate. (2025). FUROSEMIDE-EXCIPIENT COMPATIBILITY STUDIES FOR ADVANCED DRUG DELIVERY SYSTEMS DEVELOPMENT. Available at: [Link]
-
Phenomenex. (n.d.). Sample Preparation Techniques. Available at: [Link]
-
Corning Life Sciences. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available at: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Pharmaffiliates. (n.d.). Bumetanide-impurities. Available at: [Link]
-
ResearchGate. (n.d.). Use of Internal Standards in LC-MS Bioanalysis. Available at: [Link]
-
Reid, J. D., et al. (2021). A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. Metabolites. Available at: [Link]
-
Gu, J. (2011). The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. Current Drug Metabolism. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]
-
U.S. Food and Drug Administration. (2013). Draft Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available at: [Link]
-
ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
Sources
- 1. 3-Nitro-4-phenoxy-5-sulfaMoylbenzoic Acid | 28328-53-2 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. fda.gov [fda.gov]
- 7. amzeals.com [amzeals.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. researchgate.net [researchgate.net]
- 10. 28328-53-2|3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid|BLD Pharm [bldpharm.com]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - CN [thermofisher.cn]
- 13. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 15. hhs.gov [hhs.gov]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Troubleshooting & Optimization
Identifying and handling impurities in 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
Welcome to the technical support center for 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on identifying and managing impurities associated with this compound. The following information is curated to offer practical, field-tested insights and solutions to common challenges encountered during synthesis, purification, and analysis.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What is this compound and why is impurity profiling critical?
A1: this compound is the deuterated form of a key intermediate used in the synthesis of various pharmaceuticals, including the diuretic Bumetanide. The "-d5" indicates that five hydrogen atoms on the phenoxy group have been replaced with deuterium. This isotopic labeling is often used in pharmacokinetic studies to trace the metabolic fate of a drug.
Impurity profiling is of paramount importance for several reasons:
-
Safety and Efficacy: Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, potentially compromising the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]
-
Regulatory Compliance: Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A), mandate strict control over impurities in drug substances.[3][4][5][6]
-
Process Control: Understanding the impurity profile provides critical feedback on the manufacturing process, highlighting areas for optimization to ensure consistency and quality.[7]
Q2: What are the likely sources and types of impurities in this compound?
A2: Impurities can be broadly categorized as organic, inorganic, and residual solvents. For this compound, the most common impurities are organic and arise from the synthetic route.
The synthesis typically involves the reaction of a deuterated phenol (phenol-d5) with 4-chloro-3-nitro-5-sulfamoylbenzoic acid.[8][9] Based on this, potential impurities include:
-
Process-Related Impurities:
-
Starting Materials: Unreacted 4-chloro-3-nitro-5-sulfamoylbenzoic acid and phenol-d5.
-
By-products: Isomeric impurities from substitution at different positions, or products of side reactions like hydrolysis of the sulfamoyl group. Over-nitration can also lead to dinitro-species.[10]
-
Intermediates: Incomplete reaction can leave starting materials as impurities.
-
-
Degradation Products: The molecule may degrade under certain conditions (e.g., light, heat, pH), leading to the formation of other related substances.
-
Isotopic Impurities:
-
Incomplete Deuteration: The presence of partially deuterated or non-deuterated (protio) isotopologues (e.g., -d4, -d3, -d0). This is a critical consideration for deuterated compounds.
-
Deuterium Scrambling: Deuterium atoms may exchange with hydrogen atoms at unintended positions on the molecule under certain reaction conditions.
-
Q3: How do I begin the process of identifying an unknown impurity?
A3: A systematic approach is crucial. The following workflow outlines the key steps for impurity identification.
Sources
- 1. scbt.com [scbt.com]
- 2. fda.gov [fda.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. jpionline.org [jpionline.org]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. US3971819A - 3-Amino, 4-thio-substituted, 5-sulphamyl-benzoic acid derivatives - Google Patents [patents.google.com]
- 9. chegg.com [chegg.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Troubleshooting Poor Signal Intensity of Deuterated Internal Standards
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who rely on Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis. A stable and robust signal from your deuterated internal standard (IS) is the bedrock of reliable data. When that signal falters, it can compromise the accuracy and precision of your entire assay.
This document provides a structured, in-depth approach to diagnosing and resolving issues related to poor deuterated IS signal intensity. We will move from high-level, frequently encountered questions to a systematic, deep-dive troubleshooting workflow, explaining not just the steps to take but the scientific rationale behind them.
Section 1: Quick Diagnosis - The FAQ Triage
This section addresses the most common and often straightforward causes of a drop in IS signal. Start here for a rapid assessment.
Q1: My internal standard signal is suddenly low or absent across all samples, including standards. What's the first thing I should check?
A1: This often points to a systemic issue rather than a sample-specific problem.
-
Check the IS Solution: Verify the correct IS solution was used and that it was added to all samples. Ensure the concentration is correct and the solution hasn't expired or degraded. An improperly prepared or degraded IS stock solution is a frequent culprit.[1]
-
Instrument Tune & Calibration: Confirm that the mass spectrometer is properly tuned and calibrated. A failed tune or a loss of calibration can lead to a universal drop in sensitivity.
-
Hardware Connections: Check for leaks in the LC system, particularly between the autosampler, column, and MS interface. Ensure the ESI needle/capillary is not clogged and is positioned correctly.
Q2: The IS signal is strong in my calibration standards but weak or variable in my extracted biological samples. Why?
A2: This pattern strongly suggests a matrix effect , where components in the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the IS in the mass spectrometer's source.[2][3][4]
-
Ion Suppression: Co-eluting compounds from the sample matrix can compete with your IS for ionization, leading to a suppressed signal.[2][3][5] This is the most common form of matrix effect.
-
Poor Extraction Recovery: The sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be efficiently extracting the IS from the complex biological matrix.[1][2]
You will need to perform specific experiments to confirm and mitigate matrix effects, which are detailed in Section 2.
Q3: My IS signal is gradually decreasing over the course of a long analytical run. What does this indicate?
A3: A gradual decline in signal intensity typically points to a progressive issue.
-
Source Contamination: Matrix components can build up on the ion source components (e.g., orifice, capillary entrance) over time, leading to a gradual loss of sensitivity for all analytes, including the IS.[6]
-
Column Degradation: The analytical column may be accumulating non-eluting matrix components, leading to peak shape distortion and a drop in performance.
-
Instrument Drift: While less common with modern instruments, some drift in detector sensitivity can occur over extended periods.[2]
Q4: The retention time of my deuterated IS is slightly different from my analyte. Is this a problem?
A4: Yes, this can be a significant issue. A deuterated IS is considered the "gold standard" because its chemical properties are nearly identical to the analyte, ensuring they behave the same way during extraction, chromatography, and ionization.[7][8]
If the retention times differ, they are not co-eluting perfectly. This means they may be exposed to different matrix components as they enter the MS source, and the IS will not accurately compensate for ion suppression experienced by the analyte.[5] This can lead to poor precision and inaccurate quantification.[5] You may need to adjust your chromatography to ensure complete co-elution.[5]
Section 2: Deep Dive - A Systematic Troubleshooting Workflow
When the quick diagnosis doesn't resolve the issue, a more systematic approach is required. The following workflow breaks down the problem by the stages of the analytical process.
Investigation of the Internal Standard Itself
Before blaming the sample or the instrument, you must have absolute confidence in your internal standard.
Question: How can I be sure my deuterated IS is not the source of the problem?
Causality: The fundamental assumption of using a deuterated IS is that it is chemically identical to the analyte and is present at a known, stable concentration.[9] If the IS has degraded, has poor purity, or is unstable under analytical conditions, this assumption is violated.
Troubleshooting Steps:
-
Verify Concentration and Stability:
-
Prepare a fresh dilution of the IS stock solution and analyze it directly (neat solution, not extracted). Compare its signal intensity to a previously prepared, stored solution. A significant drop suggests degradation.
-
Deuterated standards must be stable throughout sample preparation and analysis.[1] Check the manufacturer's storage recommendations. Some compounds are sensitive to light, pH, or temperature.
-
-
Assess Purity:
-
Chemical Purity: An impurity in the IS can interfere with the analysis. High chemical purity (>99%) is essential.[7]
-
Isotopic Purity: The isotopic enrichment should be high (typically ≥98%) to ensure a distinct mass difference from the analyte and to minimize any contribution from unlabeled analyte present as an impurity in the IS material.[1][7]
-
-
Investigate Deuterium Back-Exchange:
-
Mechanism: In some cases, deuterium atoms on the IS can exchange with hydrogen atoms from the solvent (e.g., water in the mobile phase), especially if they are located on heteroatoms (like -OH, -NH, -SH) or are activated by adjacent functional groups.[10][11] This process, known as back-exchange, can reduce the signal at the deuterated mass and increase the signal at the analyte mass.[10][12]
-
Diagnosis: Analyze the IS in a protic solvent (like water/methanol) over time. A decrease in the IS signal accompanied by an increase in a signal at the mass of the unlabeled analyte is a strong indicator of back-exchange. LC-MS conditions, particularly low pH, are often used to minimize this effect during analysis.[13][14]
-
Investigation of Sample Preparation
If the IS itself is sound, the next logical step is to examine how it behaves in the presence of the sample matrix.
Question: How do I confirm and fix low recovery or matrix effects?
Causality: Biological matrices are complex mixtures. During sample preparation, the goal is to efficiently extract the analyte and IS while removing interfering components.[2] Inefficiencies in this process are a primary cause of poor IS signal in patient or animal samples compared to clean calibration standards.[15]
Troubleshooting Steps & Data Interpretation:
The following table outlines an experiment to differentiate between poor extraction recovery and matrix effects, as recommended by regulatory bodies like the FDA.[4][16][17]
| Sample Set | Preparation | Purpose | Expected Outcome if No Issues | Observed Outcome with Poor Signal | Interpretation |
| Set 1 | IS in neat solvent (post-extraction spike) | Baseline MS Response | High, consistent signal (e.g., Area = 1,000,000) | N/A | Reference |
| Set 2 | Blank matrix is extracted, then IS is added | Measures Matrix Effect | Signal should be similar to Set 1 (e.g., 85-115% of Set 1 area) | Area = 200,000 (20% of Set 1) | Ion Suppression |
| Set 3 | IS is added to blank matrix, then extracted | Measures Process Efficiency (Recovery + Matrix Effect) | Signal should be high, but may be slightly lower than Set 1 due to imperfect recovery | Area = 100,000 (10% of Set 1) | Poor Recovery & Ion Suppression |
Solutions for Sample Preparation Issues:
-
To Improve Recovery:
-
Optimize Extraction: Change the solvent in a liquid-liquid extraction (LLE) or the sorbent and wash/elution steps in a solid-phase extraction (SPE).[2]
-
Check for Adsorption: The IS may be adsorbing to plasticware or the sample container. Using silanized glassware or adding a small amount of organic solvent can help.[8]
-
-
To Mitigate Matrix Effects:
-
Improve Chromatographic Separation: The most effective way to combat matrix effects is to chromatographically separate the IS and analyte from the interfering matrix components.[3] Adjust the gradient, change the column chemistry, or use a more efficient column (e.g., smaller particle size).
-
Enhance Sample Cleanup: A more rigorous sample preparation method, such as switching from simple protein precipitation to SPE, can remove more matrix components before analysis.[18]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.
-
Investigation of the LC-MS System
If both the IS and the sample preparation method are ruled out, the issue likely lies within the LC-MS instrument itself.
Question: How can I determine if my LC or MS is causing the poor signal?
Causality: The LC system is responsible for delivering a sharp, reproducible peak to the mass spectrometer. The MS source is responsible for efficient and consistent ionization. A failure in either component will directly impact signal intensity.
Troubleshooting Steps:
-
Isolate the LC System:
-
Check for Leaks: Systematically inspect all fittings from the pump to the MS source. A small leak can cause pressure fluctuations and inconsistent flow, leading to variable signals.
-
Bypass the Column: Replace the column with a zero-dead-volume union. Inject the IS solution. If the signal is now strong and stable, the problem is related to the column (e.g., contamination, degradation). If the signal is still poor, the issue is likely in the autosampler or the MS.
-
-
Isolate the MS System:
-
Direct Infusion: Using a syringe pump, infuse the IS solution directly into the mass spectrometer, bypassing the LC system entirely. This is the ultimate test of the MS system's health.
-
Strong, Stable Signal: If the signal is good during infusion, the problem lies within the LC system (e.g., plumbing, column, mobile phase).
-
Weak or Unstable Signal: If the signal is poor during infusion, the problem is within the mass spectrometer itself.
-
-
-
Address MS-Specific Issues:
-
Clean the Ion Source: This is the most common solution for a gradual loss of signal. Follow the manufacturer's protocol to clean the ion transfer tube, capillary, skimmer, and other source optics.[6]
-
Optimize Source Parameters: Re-optimize source-dependent parameters like gas flows (nebulizer, auxiliary gas), temperatures, and voltages for the specific IS. These settings can drift over time.
-
Check Tune and Calibration: Ensure a recent, successful tune and mass calibration has been performed.
-
Section 3: Experimental Protocols
Protocol 1: Matrix Effect Assessment via Post-Column Infusion
This experiment provides a qualitative view of when and where ion suppression or enhancement occurs during your chromatographic run.[19][20][21]
Objective: To visualize regions of ion suppression in your LC method.
Materials:
-
Syringe pump
-
Tee-junction
-
Your LC-MS system
-
A solution of your deuterated IS in mobile phase (at a concentration that gives a strong, stable signal)
-
Prepared blank matrix extract (e.g., extracted plasma from a drug-naive subject)
Procedure:
-
Setup: Connect the LC column outlet to one port of the tee-junction. Connect the syringe pump containing the IS solution to the second port. Connect the third port to the MS inlet.
-
Infusion: Begin infusing the IS solution at a low, constant flow rate (e.g., 5-10 µL/min). You should see a stable, elevated baseline for the IS signal on your mass spectrometer.
-
Injection: While the IS is infusing, inject the blank matrix extract onto the LC column and start the chromatographic run.
-
Data Analysis: Monitor the IS signal baseline throughout the run.
Interpretation: If your analyte and IS peak elutes within a region of significant ion suppression, you must modify your chromatography to move it to a cleaner region of the chromatogram.
Section 4: References
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
Dolan, J. W. (n.d.). When Should an Internal Standard be Used? Chromatography Online. Retrieved from [Link]
-
Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Spectroscopy. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Butti, E., et al. (2025). Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid. National Institutes of Health. Retrieved from [Link]
-
Bonfiglio, R., et al. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]
-
Hahn, D. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spectroscopy Online. Retrieved from [Link]
-
ACS Publications. (n.d.). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Englander, S. W., et al. (n.d.). MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2021, January 22). What is the solution to the low intensity problem of lc-ms/ms? Retrieved from [Link]
-
ResearchGate. (2018, November 2). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? Retrieved from [Link]
-
Thermo Fisher Scientific. (2018, May 16). Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]
-
LCGC International. (2016, February 16). Hidden Problems in Your LC–MS Data? Retrieved from [Link]
-
SURE (Sunderland Repository). (n.d.). OPTIMISATION OF MASS SPECTROMETRY. Retrieved from [Link]
-
ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
Chromatography Forum. (2009, June 29). Internal standard problem:(. Retrieved from [Link]
-
MDPI. (2024, August 12). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
PubMed Central. (n.d.). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Retrieved from [Link]
-
LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). 2: Use of post-column infusion for assessment of matrix effects. Retrieved from [Link]
-
PubMed. (2011, December 30). ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
National Institutes of Health. (2024, May 8). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Retrieved from [Link]
-
ACS Publications. (2021, September 7). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]
-
Taylor & Francis Online. (2012, June 1). Perspectives on Addressing Ionization Matrix Effects in Lc–Ms Bioanalysis. Retrieved from [Link]
-
ResearchGate. (2018, March 14). Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS? Retrieved from [Link]
-
CMIC Group. (n.d.). White PaPer - Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioana lysis. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Hidden Problems in your LCMS data? Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. longdom.org [longdom.org]
- 4. eijppr.com [eijppr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 10. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Hydrogen Deuterium Exchange (HDX) mass spectrometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 15. Internal standard problem:( - Chromatography Forum [chromforum.org]
- 16. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. sure.sunderland.ac.uk [sure.sunderland.ac.uk]
- 21. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies to Reduce Ion Suppression in Bioanalytical Assays
Welcome to the technical support center for bioanalytical assay development. This guide is designed for researchers, scientists, and drug development professionals who use Liquid Chromatography-Mass Spectrometry (LC-MS) and encounter the challenge of ion suppression. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you understand, identify, and mitigate this pervasive issue, ensuring the accuracy and reliability of your data.
Part 1: Understanding the Fundamentals of Ion Suppression
This section addresses the core concepts of ion suppression. A clear understanding of the "what" and "why" is the first step toward an effective solution.
FAQ 1: What exactly is ion suppression and why is it a critical problem in LC-MS bioanalysis?
Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte in the presence of co-eluting compounds from the sample matrix.[1][2] In simpler terms, when your drug molecule (analyte) and other substances from the biological sample (e.g., plasma, urine) enter the mass spectrometer's ion source at the same time, these other substances can interfere with the process that gives your analyte an electrical charge.[3]
Why it's a problem: The detector in a mass spectrometer can only "see" charged ions. If the analyte's ionization is suppressed, the detector signal is reduced, leading to:
-
Poor Sensitivity: You may not be able to detect the analyte at low concentrations, compromising the lower limit of quantitation (LLOQ).
-
Inaccurate Quantification: The signal response is no longer directly proportional to the analyte concentration, leading to underestimation of the true amount.
-
Poor Reproducibility: The degree of suppression can vary from sample to sample, leading to high variability in your results.[4]
This phenomenon can severely limit the validity of an assay's results, impacting key analytical parameters like precision, accuracy, and sensitivity.[3] Even highly selective tandem mass spectrometry (MS/MS) methods are susceptible because the interference occurs during the ionization process, before mass analysis begins.[4]
FAQ 2: What are the most common causes of ion suppression?
Ion suppression is caused by components that co-elute with the analyte and compete for ionization.[3][5] These can be broadly categorized as endogenous (from the biological matrix) or exogenous (introduced during sample collection or preparation).
-
Endogenous Components: These are substances naturally present in the biological sample.[1]
-
Phospholipids: A major culprit, especially in plasma and tissue samples. They are notorious for eluting in the middle of typical reversed-phase chromatographic gradients, where many drug compounds also elute.[6]
-
Salts and Buffers: Non-volatile salts can crystallize on the ESI droplet, preventing the release of gas-phase ions.[7][8]
-
Proteins and Peptides: While larger proteins are often removed, smaller peptides can remain and cause suppression.[7]
-
-
Exogenous Components: These are introduced from external sources.
The core mechanism in Electrospray Ionization (ESI) involves competition for charge or access to the droplet surface. Co-eluting matrix components can increase the viscosity and surface tension of the ESI droplet, hindering the formation of gas-phase analyte ions.[10]
Caption: Mechanism of Ion Suppression in an ESI Source.
Part 2: Troubleshooting and Diagnosis
Before you can fix the problem, you must confirm its presence and identify its location within your analytical run.
FAQ 3: My calibration curve is non-linear and my replicates are inconsistent. Could this be ion suppression?
Yes, those are classic symptoms. While other issues could be at play (e.g., detector saturation, poor sample preparation), ion suppression is a primary suspect.[7] Key indicators include:
-
Poor reproducibility of peak areas for quality control (QC) samples.
-
Decreased signal intensity for the analyte, especially when comparing a sample spiked into a biological matrix versus a neat solvent.
-
Inaccurate results that do not correlate with expected concentrations.
-
Increased system backpressure over time, which can indicate a buildup of matrix components.[7]
If you observe these issues, a systematic investigation is warranted.
Troubleshooting Guide: How to Perform a Post-Column Infusion Experiment
The most direct way to visualize ion suppression is through a post-column infusion experiment.[7][11] This technique identifies the retention time regions in your chromatogram where suppression occurs.
Objective: To create a stable baseline of your analyte's signal and then observe any dips (suppression) or spikes (enhancement) when a blank matrix sample is injected.
Experimental Protocol: Post-Column Infusion Setup
-
Prepare the Infusion Solution: Create a solution of your pure analyte in a suitable solvent (e.g., mobile phase) at a concentration that gives a strong, stable signal (e.g., 100-200 ng/mL).
-
Set Up the Infusion Pump: Place the analyte solution in a syringe pump and connect it via PEEK tubing to a T-union.
-
Connect to the LC-MS System:
-
Connect the outlet of your LC analytical column to one inlet of the T-union.
-
Connect the outlet of the syringe pump to the other inlet of the T-union.
-
Connect the outlet of the T-union directly to the MS ion source.
-
-
Establish a Stable Baseline: Start the LC flow with your initial mobile phase conditions and begin infusing the analyte solution at a low flow rate (e.g., 10-20 µL/min). Monitor the analyte's signal in the MS until you see a stable, flat baseline.
-
Inject Blank Matrix: Once the baseline is stable, inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample with no analyte).
-
Analyze the Chromatogram: Monitor the infused analyte's signal.
-
A dip in the baseline indicates a region of ion suppression .
-
A spike in the baseline indicates a region of ion enhancement .
-
The retention time of these dips tells you where the problematic matrix components are eluting.[7]
-
Caption: Workflow for a Post-Column Infusion Experiment.
Part 3: A Hierarchy of Mitigation Strategies
Addressing ion suppression is not a one-size-fits-all process. The most robust methods employ a combination of strategies, starting with the most effective: sample preparation.
A. The First Line of Defense: Rigorous Sample Preparation
Improving sample cleanup is the most effective way to combat ion suppression because it removes the interfering components before they can enter the LC-MS system.[1][4]
FAQ 4: Which sample preparation technique is the best for reducing matrix effects?
The choice depends on the analyte, matrix, and required throughput, but more selective techniques generally provide cleaner extracts. A simple "dilute-and-shoot" approach is not recommended for routine analysis as it does little to remove interfering components.[7]
| Technique | Principle | Phospholipid Removal | Salt Removal | Overall Cleanliness & Suppression Reduction |
| Protein Precipitation (PPT) | Add organic solvent (e.g., acetonitrile) to precipitate proteins.[7] | Poor to Fair[6] | Poor | Low . Quick and cheap, but leaves many phospholipids and salts.[11] |
| Liquid-Liquid Extraction (LLE) | Partition analyte between two immiscible liquid phases.[1] | Good | Good | Medium to High . More selective than PPT, but can be labor-intensive and prone to emulsions.[7] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[1] | Excellent[6] | Excellent | High to Very High . The most powerful technique for removing a broad range of interferences.[2][4] |
Expert Insight: While PPT is fast, the downstream costs of column failure, instrument downtime, and unreliable data often outweigh the initial savings. For regulated bioanalysis, SPE is frequently the gold standard for achieving the cleanest possible extracts.[6]
Experimental Protocol: General Solid-Phase Extraction (SPE) Workflow (Reversed-Phase)
-
Conditioning: Pass a strong solvent (e.g., methanol) through the sorbent to activate the functional groups.
-
Equilibration: Pass a weak solvent (e.g., water or buffer matching the sample) through the sorbent to prepare it for sample loading.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the sorbent. The analyte and some interferences will bind.
-
Washing: Pass a weak solvent (e.g., 5% methanol in water) through the sorbent. This removes highly polar interferences like salts while the analyte remains bound.
-
Elution: Pass a strong solvent (e.g., 90% methanol in water) through the sorbent to disrupt the analyte-sorbent interaction and collect the purified analyte in a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the elution solvent and reconstitute the analyte in a solvent compatible with the initial mobile phase.
B. The Chromatographic Solution: Separate Your Analyte from the Problem
If sample preparation alone is insufficient, the next step is to optimize the chromatography to separate the analyte peak from the regions of ion suppression identified in your post-column infusion experiment.[2][4]
FAQ 5: How can I adjust my LC method to avoid ion suppression?
The goal is to move your analyte's retention time away from the "suppression zones," which are often at the very beginning (void volume, where salts elute) and in the middle-to-late part of the gradient (where phospholipids elute).[4][7]
-
Optimize the Gradient: Lengthen the gradient or make it shallower to increase the separation between your analyte and interfering peaks.
-
Change Column Chemistry: Switch to a different stationary phase (e.g., C18, Phenyl-Hexyl, Biphenyl) that provides a different selectivity profile.
-
Reduce Flow Rate: Lowering the flow rate into the nano-liter/minute range can generate smaller, more robust droplets in the ESI source that are more tolerant to non-volatile salts.[3][4]
-
Use Smaller Inner Diameter (ID) Columns: Micro- or nano-LC can improve sensitivity and reduce the total mass of matrix components entering the MS.[2]
Caption: Chromatographic strategy to avoid ion suppression.
C. The Instrumental Approach: Modifying MS Conditions
In some cases, simple changes to the ion source or its parameters can provide relief.
FAQ 6: Can I just change my ionization source or MS settings?
Yes, this can be a quick and effective strategy.[4]
-
Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[3][10] If your analyte is amenable to APCI, this can be an excellent solution.
-
Change Polarity: Switching from positive to negative ionization mode (or vice versa) may help. Fewer compounds ionize in negative mode, so there's a chance the interfering species will no longer be detected or cause suppression.[4][10]
-
Optimize Source Parameters: Fine-tuning parameters like gas flows, temperatures, and spray voltage can sometimes minimize the impact of matrix effects.
| Ionization Source | Susceptibility to Ion Suppression | Common Analytes |
| Electrospray Ionization (ESI) | High . Prone to effects from salts and non-volatile components. | Polar to moderately polar compounds. |
| Atmos. Pressure Chem. Ionization (APCI) | Low to Medium . Less affected by non-volatile matrix components.[3][4] | Nonpolar to moderately polar, thermally stable compounds. |
D. The Compensation Strategy: Using Internal Standards
When ion suppression cannot be eliminated, it must be compensated for. This is the primary role of an internal standard (IS).[1][4]
FAQ 7: How do internal standards correct for ion suppression?
An internal standard is a compound structurally similar to the analyte that is added at a known concentration to every sample, calibrator, and QC.[12] The IS and the analyte are analyzed simultaneously. If a matrix component suppresses the analyte's signal, it should also suppress the IS signal to a similar degree.[1][4]
Quantification is based on the ratio of the analyte peak area to the IS peak area. Because both are affected similarly, the ratio remains stable and proportional to the analyte's concentration, thereby correcting for the suppression.[1][12]
FAQ 8: What is the best kind of internal standard?
Stable Isotope-Labeled (SIL) Internal Standards are the gold standard. A SIL-IS is the analyte molecule in which several atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H/D).
-
Why they are superior: A SIL-IS has virtually identical chemical and physical properties to the analyte.[4] It will therefore co-elute perfectly and experience the exact same degree of ion suppression, providing the most accurate correction.[1]
-
Structural Analogs: If a SIL-IS is unavailable, a structural analog (a different molecule with similar properties) can be used. However, it may not co-elute perfectly or respond identically to matrix effects, leading to less accurate correction.[4]
References
- Ion Suppression: A Major Concern in Mass Spectrometry.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- Ion suppression (mass spectrometry) - Wikipedia. Wikipedia.
- Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Griffith Research Online.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH.
- How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group.
- Ion suppression in mass spectrometry. Semantic Scholar.
- matrix-effect-in-bioanalysis-an-overview.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.
- The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
- Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
- Matrix effect in bioanalytical assay development using supercritical fluid chrom
- Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
Sources
- 1. longdom.org [longdom.org]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. providiongroup.com [providiongroup.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
Troubleshooting Guide: Investigating Instability of Deuterated Standards
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. database.ich.org [database.ich.org]
- 8. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Expiration Dating and Stability Testing for Human Drug Products | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. Heavy water - Wikipedia [en.wikipedia.org]
Resolving chromatographic co-elution of bumetanide and its d5-impurity standard
Welcome to the technical support center for the chromatographic analysis of bumetanide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) related to the analytical challenges encountered during bumetanide analysis, with a specific focus on resolving the co-elution of bumetanide and its d5-impurity standard.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chromatographic analysis of bumetanide and the use of deuterated internal standards.
Q1: Why is a deuterated internal standard like d5-bumetanide used in quantitative analysis?
A1: Deuterated internal standards (DIS) are considered the gold standard in quantitative mass spectrometry-based assays.[1] Since they are chemically almost identical to the analyte of interest (in this case, bumetanide), they exhibit very similar behavior during sample preparation, chromatography, and ionization.[1] This similarity allows the DIS to effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to more accurate and precise quantification of the analyte.[1]
Q2: What is co-elution, and why is it a problem for bumetanide and d5-bumetanide analysis?
A2: Co-elution occurs when two or more compounds elute from the chromatography column at the same time, resulting in overlapping chromatographic peaks. While d5-bumetanide is designed to co-elute with bumetanide, complete co-elution can sometimes be problematic.[1] If the two compounds are not sufficiently resolved by the mass spectrometer, it can lead to issues with accurate quantification. More importantly, a slight, unresolved shift in retention time between the analyte and its deuterated internal standard can lead to inaccurate results, especially in the presence of matrix effects.[2]
Q3: What is the "deuterium isotope effect," and how does it affect the chromatography of d5-bumetanide?
A3: The deuterium isotope effect is a phenomenon where the substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of a molecule. In reversed-phase liquid chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[3] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can subtly alter the molecule's interaction with the stationary phase. The magnitude of this effect depends on the number and position of the deuterium atoms in the molecule.[2][4]
Q4: My method was validated, but now I'm seeing issues with co-elution. What could be the cause?
A4: Several factors can contribute to a previously validated method showing co-elution problems. These can include changes in the column chemistry over time, variations in mobile phase preparation, or issues with the instrument itself. It's also possible that the initial method development did not fully explore the robustness of the separation under different conditions. A systematic troubleshooting approach is necessary to identify the root cause.
II. Troubleshooting Guide: Resolving Bumetanide and d5-Bumetanide Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of bumetanide and its d5-deuterated internal standard. The process is based on the principles of the resolution equation in chromatography, which considers efficiency, selectivity, and retention factor.
Step 1: Initial Assessment and System Suitability
Before making any changes to the method, it's crucial to confirm that the HPLC/UHPLC-MS system is functioning correctly.
Protocol 1: System Suitability Test
-
Prepare a fresh mobile phase according to the original validated method. Ensure accurate solvent proportions and proper degassing.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a system suitability standard containing bumetanide and d5-bumetanide at a known concentration.
-
Evaluate the chromatogram for peak shape, retention time, and resolution. Compare these parameters to the data from the original validation.
-
Check for instrument issues such as leaks, pressure fluctuations, or detector problems.
Troubleshooting Workflow
Sources
Technical Support Center: Enhancing Reproducibility in Bioassays with Stable Isotope-Labeled Standards
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in leveraging stable isotope-labeled (SIL) standards for robust and reproducible bioassays. This guide is structured to provide not just procedural steps, but the underlying scientific rationale to foster a deeper understanding and enable effective troubleshooting. In the realm of quantitative bioanalysis, especially when employing highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a suitable internal standard is paramount for achieving accuracy and precision.[1][2] SIL standards, being chemically identical to the analyte, are the gold standard for internal standards, co-eluting chromatographically and experiencing similar matrix effects, thus providing the most effective means of correction.[3]
This resource is designed to be a dynamic troubleshooting guide, addressing common challenges and frequently asked questions encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the selection and use of SIL standards.
Q1: What are the key characteristics of a high-quality SIL internal standard?
A high-quality SIL internal standard (SIL-IS) is critical for the accuracy and reproducibility of a bioassay.[4] The ideal SIL-IS should possess the following characteristics:
-
High Isotopic Purity: The SIL-IS should have a very low percentage of the unlabeled analyte.[4][5] The presence of the unlabeled analyte in the SIL-IS can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[4]
-
Stable Isotopic Label: The stable isotopes (e.g., ¹³C, ¹⁵N, ²H) must be incorporated at a position in the molecule that is not susceptible to chemical or enzymatic exchange during sample preparation, storage, or analysis.[4][6] For instance, deuterium labels on heteroatoms like oxygen or nitrogen are prone to exchange with protons from the solvent.[4]
-
Sufficient Mass Difference: The mass difference between the SIL-IS and the analyte should be large enough to prevent isotopic crosstalk, where the isotopic peaks of the analyte interfere with the signal of the SIL-IS.[4][7] A mass difference of at least 3 atomic mass units (amu) is generally recommended for small molecules.[4]
-
Co-elution with Analyte: The SIL-IS should have identical chromatographic behavior to the analyte, meaning they should elute at the same retention time. This ensures that both the analyte and the SIL-IS are subjected to the same matrix effects at the time of ionization in the mass spectrometer.[8]
Q2: What is the difference between using ¹³C, ¹⁵N, and ²H (Deuterium) as isotopic labels?
The choice of stable isotope for labeling can significantly impact the performance of the internal standard. Here's a comparison:
| Isotope | Advantages | Disadvantages |
| ¹³C, ¹⁵N | - Highly stable, no risk of back-exchange.[6]- Minimal to no chromatographic shift relative to the analyte.[9] | - Generally more expensive and synthetically challenging to incorporate.[6] |
| ²H (Deuterium) | - Less expensive and often synthetically easier to incorporate.[6] | - Potential for back-exchange with protons from the solvent, especially if the label is at an exchangeable position.[4][6]- Can exhibit a slight chromatographic shift (isotopic effect), leading to partial or complete separation from the analyte, which can compromise the correction for matrix effects.[6][9] |
Expert Insight: While deuterium labeling is more common due to lower cost, ¹³C or ¹⁵N labeling is generally preferred for the highest accuracy and to avoid potential complications related to isotopic effects and label instability.[6]
Q3: When should the SIL internal standard be added to the sample?
For the most accurate correction of variability throughout the entire analytical process, the SIL-IS should be added to the sample as early as possible.[10][11] Ideally, it should be introduced before any sample extraction or processing steps.[10] This ensures that the SIL-IS experiences the same potential for loss or degradation as the analyte during all stages of the workflow, including extraction, evaporation, and reconstitution.[1][12]
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered when using SIL standards in bioassays.
Issue 1: Poor or Inconsistent Recovery of the SIL Internal Standard
A low or variable recovery of the SIL-IS can compromise the accuracy of the entire assay.
Symptoms:
-
Low peak intensity of the SIL-IS across a batch of samples.
-
High coefficient of variation (%CV) for the SIL-IS peak area in quality control (QC) samples.
Troubleshooting Workflow:
Troubleshooting Matrix Effects
Step-by-Step Protocol for Assessing Matrix Effects:
-
Post-Extraction Spike Experiment:
-
Rationale: This experiment directly measures the impact of the matrix on the MS signal. [8] * Procedure:
-
Prepare three sets of samples:
-
Set A: SIL-IS in a neat solution (e.g., mobile phase).
-
Set B: Blank biological matrix is extracted, and the SIL-IS is spiked into the final extract.
-
-
Analyze all samples and compare the peak areas of the SIL-IS.
-
-
Calculation: Matrix Effect (%) = ((Peak Area in Set B / Peak Area in Set A) - 1) * 100. A positive value indicates ion enhancement, while a negative value indicates ion suppression.
-
Solution:
-
Chromatographic Optimization: Modify the LC gradient to better separate the analyte and SIL-IS from the interfering matrix components. [9] * Improved Sample Cleanup: Employ a more effective sample preparation technique, such as solid-phase extraction (SPE), to remove a larger portion of the matrix components. * Dilution: If the analyte concentration is high enough, diluting the sample with a clean solvent can reduce the concentration of matrix components. [13]
-
-
Issue 3: Isotopic Crosstalk and Interference
Isotopic crosstalk occurs when the signal from the analyte interferes with the signal of the SIL-IS, or vice-versa. [7][14] Symptoms:
-
Non-linear calibration curves, especially at the high end.
-
Inaccurate quantification, particularly at low concentrations.
Causes and Solutions:
| Cause | Solution |
| Insufficient Mass Difference: The natural isotopic abundance of the analyte (e.g., ¹³C) results in a peak at M+1, M+2, etc., which can overlap with the SIL-IS signal if the mass difference is too small. [4] | - Select a SIL-IS with a larger mass difference (ideally ≥ 3 amu).<[4]br>- Monitor a different, non-interfering fragment ion for the analyte or SIL-IS. |
| Presence of Unlabeled Analyte in SIL-IS: The SIL-IS is not 100% isotopically pure and contains a small amount of the unlabeled analyte. [5] | - Source a higher purity SIL-IS.- Characterize the amount of unlabeled analyte in the SIL-IS and correct for its contribution during data processing. |
| Cross-Contribution from Analyte Isotopes: For analytes containing elements with significant natural isotopic abundance (e.g., chlorine, bromine), their isotopic peaks can contribute to the SIL-IS signal. [7] | - Increase the concentration of the SIL-IS to minimize the relative contribution of the analyte's isotopic peaks.<[7]br>- Monitor a less abundant isotope of the SIL-IS that is free from interference. [7] |
Experimental Protocol to Check for Crosstalk:
-
Analyze High Concentration Analyte Standard:
-
Inject a high concentration of the unlabeled analyte standard and monitor the mass transition for the SIL-IS.
-
The presence of a peak at the retention time of the analyte indicates crosstalk from the analyte to the SIL-IS channel. The peak area should be less than a predefined threshold of the SIL-IS peak area at the LLOQ (e.g., <5%). [15]2. Analyze SIL-IS Standard:
-
Inject the SIL-IS working solution and monitor the mass transition for the unlabeled analyte.
-
The presence of a peak indicates the presence of unlabeled analyte in the SIL-IS. This should be less than a certain percentage of the analyte response at the LLOQ (e.g., <10%). [15]
-
Section 3: Best Practices for Assay Validation
Adherence to regulatory guidelines is crucial for ensuring the reliability of bioanalytical data.
Key Validation Parameters (based on FDA and EMA guidelines): [5][13][16]
| Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. [15] | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. [13] |
| Accuracy & Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). [13] | Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (% bias) should be within ±15% (±20% at LLOQ). [13] |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. [8] | The %CV of the IS-normalized matrix factor calculated from at least six different lots of blank matrix should not be greater than 15%. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. [17] | While no specific acceptance criteria are mandated, recovery should be consistent and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte stability should be demonstrated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage. |
Expert Insight: A well-characterized SIL-IS is the cornerstone of a robust bioanalytical method. Thorough validation of the assay, including a comprehensive assessment of potential interferences and matrix effects, is non-negotiable for ensuring data integrity and reproducibility in drug development and clinical research. [15][18][19]
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Kellie, J. F., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 24(1), 159. [Link]
-
Amerigo Scientific. Stable Isotope-labeled Standards. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
-
Gao, H., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 25-32. [Link]
-
Stokvis, E., et al. (2005). Stable Labeled Isotopes as Internal Standards: A Critical Review. Current Pharmaceutical Analysis, 1(1), 85-103. [Link]
-
Points, J. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]
-
Bantscheff, M., et al. (2012). Isotope Labeled Standards in Skyline. Anal Bioanal Chem, 404, 939–965. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2020). Enhancing Scientific Reproducibility in Biomedical Research Through Transparent Reporting: Proceedings of a Workshop. National Academies Press. [Link]
-
Hewavitharana, A. K., et al. (2020). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry, 92(15), 10243-10251. [Link]
-
Al-Tannak, N. M., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-10. [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]
-
WelchLab. (2023, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. [Link]
-
Mire-Sluis, A. R. (2001). Progress in the use of biological assays during the development of biotechnology products. Pharmaceutical Research, 18(9), 1239-1246. [Link]
-
Jemal, M., et al. (2003). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Rapid Communications in Mass Spectrometry, 17(15), 1723-1734. [Link]
-
Wright, D., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab, 24, 25-30. [Link]
-
Strutt, T. (2017, July 24). Recovery and internal standard. ResearchGate. [Link]
-
Li, W., et al. (2021). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 13(13), 1049-1066. [Link]
-
Eshraghi, J., et al. (2015). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 33(1), 32-41. [Link]
-
U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Lemeer, S., et al. (2014). Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics. Journal of Proteome Research, 13(8), 3546-3554. [Link]
-
van de Merbel, N. C. (2008). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. Bioanalysis, 1(1), 117-134. [Link]
-
Wojas, J., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 164, 633-646. [Link]
-
Bioanalysis Zone. (2020, October 1). Crucial importance of evaluating internal standards (IS) response and troubleshooting in effective LCMS method development, validation and sample analysis. [Link]
-
Wojas, J., et al. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate. [Link]
-
Kalkum, M. (2012). Mixed-Isotope Labeling with LC-IMS-MS for Characterization of Protein-Protein Interactions by Chemical Cross-Linking. Analytical Chemistry, 84(1), 423-430. [Link]
-
PDA Israel. FDA and EMA Requirements for Relative Potency Bioassays During Standards Qualification. [Link]
Sources
- 1. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. fda.gov [fda.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. skyline.ms [skyline.ms]
- 12. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elearning.unite.it [elearning.unite.it]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing Scientific Reproducibility in Biomedical Research Through Transparent Reporting: Proceedings of a Workshop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Progress in the use of biological assays during the development of biotechnology products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Role of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 as an Internal Standard for Furosemide Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, the integrity of pharmacokinetic and toxicokinetic data is paramount. The choice of an internal standard (IS) is a critical determinant of a bioanalytical method's robustness, accuracy, and precision, particularly in complex matrices like plasma and urine. This guide provides a comprehensive comparison of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5 against other common internal standards for the LC-MS/MS analysis of the widely used diuretic, furosemide.
The Lynchpin of Reliable Bioanalysis: The Internal Standard
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for potential analyte loss, matrix effects, and fluctuations in instrument response.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte.[3]
This guide will compare the performance of three distinct types of internal standards for the bioanalysis of furosemide:
-
This compound: A deuterated structural analog of a furosemide-related impurity.[4]
-
Furosemide-d5: The stable isotope-labeled analog of the analyte.[5][6]
-
Diclofenac: A structurally unrelated compound used as an internal standard in some furosemide assays.[7]
At a Glance: A Comparative Overview
The selection of an internal standard significantly impacts method performance. Below is a summary of the key characteristics of the three contenders.
| Parameter | This compound | Furosemide-d5 | Diclofenac |
| Type | Deuterated Structural Analog | Stable Isotope-Labeled (SIL) | Structural Analog |
| Molecular Weight | 343.32 g/mol | 335.8 g/mol | 296.148 g/mol |
| Structural Similarity to Furosemide | High | Identical (Isotopically Labeled) | Low |
| Co-elution with Furosemide | Highly Probable | Yes | Unlikely |
| Compensation for Matrix Effects | Good to Excellent | Excellent | Poor to Fair |
| Compensation for Extraction Variability | Good to Excellent | Excellent | Fair |
| Commercial Availability | Available as a custom standard | Readily Available | Readily Available |
Delving Deeper: A Head-to-Head Comparison
Structural Similarity and Chromatographic Behavior
The closer an internal standard's chemical structure is to the analyte, the more likely it is to behave similarly during chromatographic separation.
-
Furosemide-d5 is the ideal choice as its structure is identical to furosemide, ensuring co-elution and identical behavior in the chromatographic system.[2]
-
This compound , being a deuterated structural analog, is also expected to have a very similar retention time to furosemide. The shared core structure suggests it will interact with the stationary phase in a comparable manner.
-
Diclofenac , being structurally distinct, will have a different retention time. This can be problematic if matrix effects are present at the elution time of either the analyte or the internal standard, but not both.[8]
Diagram: Structural Comparison
Caption: Structural relationships between furosemide and the compared internal standards.
Mass Spectrometric Detection
In LC-MS/MS analysis, the mass-to-charge ratios (m/z) of the precursor and product ions are monitored for both the analyte and the internal standard.
| Compound | Precursor Ion (Q1) [M-H]- (m/z) | Product Ion (Q3) (m/z) | Rationale |
| Furosemide | 329.0 | 285.0 | Loss of the sulfamoyl group. |
| This compound | 342.1 | 297.1 | Predicted loss of the sulfamoyl group. The d5-labeling increases the mass. |
| Furosemide-d5 | 334.0 | 290.0 | Loss of the sulfamoyl group. The d5-labeling increases the mass.[5] |
| Diclofenac | 294.0 | 250.0 | Loss of the carboxyl group and a chlorine atom.[7] |
The distinct m/z values allow for the simultaneous detection of the analyte and the internal standard without interference. The +5 Da mass difference for both deuterated standards provides a clear separation from the analyte's mass spectrum.[9]
Mitigation of Matrix Effects
Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components, are a significant challenge in bioanalysis. An effective internal standard will experience the same matrix effects as the analyte, allowing for accurate correction.
-
Furosemide-d5 is the most effective at compensating for matrix effects due to its identical chemical properties and co-elution with furosemide.[10]
-
This compound is also expected to perform very well in this regard. Its similar structure and likely co-elution mean it will be exposed to the same microenvironment in the ion source as furosemide.
-
Diclofenac , with its different retention time, may elute in a region with different matrix effects than furosemide, leading to poor correction and inaccurate quantification.[1]
Experimental Protocol: Bioanalytical Method Validation for Furosemide in Human Plasma
This section outlines a typical workflow for validating a bioanalytical method for furosemide in human plasma using an internal standard.
Diagram: Bioanalytical Method Validation Workflow
Caption: A typical workflow for bioanalytical method validation.
Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare primary stock solutions of furosemide and the internal standard (e.g., this compound) in a suitable organic solvent like methanol or DMSO at a concentration of 1 mg/mL.[5]
-
Calibration Standards (CS): Prepare a series of working solutions of furosemide by serial dilution of the stock solution. Spike these into blank human plasma to create calibration standards at a minimum of six different concentration levels covering the expected in-vivo range.
-
Quality Controls (QC): Prepare QCs in blank human plasma at a minimum of three concentration levels: low (within 3x of the lower limit of quantification), medium, and high.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, CS, QC, or unknown), add a fixed volume of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[6]
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm) is suitable for retaining furosemide and its analogs.[11]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[11]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the transitions specified in the table above.
Method Validation Parameters
The method should be validated according to regulatory guidelines from the FDA and EMA.[12][13]
-
Selectivity: Analyze at least six different batches of blank plasma to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity: Analyze the calibration curve over at least three separate runs. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) within the same run (intra-day) and on at least three different days (inter-day). The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (CV%) should not exceed 15% (20% at the LLOQ).[14]
-
Matrix Effect: Evaluate by comparing the response of the analyte in post-extraction spiked plasma samples from at least six different sources to the response in a neat solution.
-
Recovery: Compare the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of furosemide in plasma under various conditions: freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
Conclusion and Recommendation
While a stable isotope-labeled internal standard like Furosemide-d5 remains the theoretical ideal for the bioanalysis of furosemide, this guide demonstrates that a deuterated structural analog, This compound , represents a highly viable and scientifically sound alternative. Its high structural similarity to furosemide suggests it will exhibit comparable chromatographic behavior and experience similar matrix effects, leading to robust and reliable quantification. In contrast, a structurally unrelated internal standard like Diclofenac poses a higher risk of inaccurate results due to potential differences in retention time, extraction recovery, and susceptibility to matrix effects.
For laboratories developing new bioanalytical methods for furosemide, This compound should be strongly considered, especially if Furosemide-d5 is unavailable or cost-prohibitive. Its use, underpinned by a thorough validation process as outlined in this guide, will ensure the generation of high-quality data that meets stringent regulatory standards.
References
-
Phenomenex. (n.d.). LC-MS/MS Separation of Furosemide and its Metabolite Using the Kinetex® 2.6 μm Biphenyl, Luna Omega 1.6 µm C18, and Luna Omega 1.6 µm Polar C18 Columns. Retrieved from [Link]
-
Lin, H., et al. (2022). A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study. Bioanalysis, 14(18), 1269-1280. Retrieved from [Link]
-
El-Bagary, R. I., et al. (2009). High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies. Journal of Chromatographic Science, 47(7), 549-554. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
de Castro, A., et al. (2023). Determination of furosemide and its glucuronide metabolite in plasma, plasma ultrafiltrate and urine by HPLC-MS/MS with application to secretion and metabolite formation clearances in non-pregnant and pregnant women. Journal of Chromatography B, 1227, 123812. Retrieved from [Link]
-
van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis, 1(1), 145-150. Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Samanidou, V. F., et al. (2005). Determination of furosemide in whole blood using SPE and GC-EI-MS. Journal of Separation Science, 28(12), 1335-1341. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Shah, V. P., et al. (2000). Bioanalytical method validation--a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557. Retrieved from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Furosemide-impurities. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]
-
Ganda, V., et al. (2018). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 4(1), 14-20. Retrieved from [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved from [Link]
Sources
- 1. myadlm.org [myadlm.org]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A whole blood microsampling furosemide assay: development, validation and use in a pediatric pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. High-performance liquid chromatography-mass spectrometric analysis of furosemide in plasma and its use in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eijppr.com [eijppr.com]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. youtube.com [youtube.com]
- 11. phenomenex.com [phenomenex.com]
- 12. A simplified assay of furosemide in plasma and urine by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development, validation, and implementation of an UHPLC-MS/MS method for the quantitation of furosemide in infant urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Determining the Isotopic Purity of Deuterated Standards
Introduction: The Critical Role of Isotopic Purity in Research and Development
In modern analytical science, particularly within pharmaceutical and metabolic research, deuterated compounds are indispensable tools.[1][2] These molecules, where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D), serve as ideal internal standards for mass spectrometry (MS)-based quantification.[2] Their value lies in their near-identical chemical and physical properties to the non-labeled analyte, ensuring they co-elute in chromatography and exhibit similar ionization behavior, thus effectively correcting for matrix effects and instrumental variability.[1]
However, the utility of a deuterated standard is directly proportional to its isotopic purity —a measure of the percentage of molecules that contain the desired number of deuterium atoms at the specified positions. It is practically impossible to synthesize a compound with 100% isotopic purity.[3] The final product is always a mixture of isotopologues—molecules with the same chemical formula but different isotopic compositions (e.g., a d₆ compound will contain d₅, d₄, etc., species).[3] An inaccurate assessment of this purity leads to significant errors in quantification, jeopardizing the reliability of pharmacokinetic, toxicological, and metabolic studies.[4]
This guide provides a comprehensive comparison of the two gold-standard analytical techniques for determining isotopic purity: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy . We will delve into the causality behind experimental choices, present self-validating protocols, and offer data-driven insights to help researchers select the optimal method for their specific needs.
Pillar 1: Mass Spectrometry - The Quantitative Powerhouse
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). This fundamental principle makes it exceptionally well-suited for distinguishing between isotopologues, which differ in mass by approximately 1.006 Da for each H/D substitution. High-resolution mass spectrometry (HRMS) is particularly powerful, capable of resolving these minute mass differences with high precision.[3][5]
The Causality Behind the MS Workflow
The choice of an MS-based workflow—most commonly Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS)—is dictated by the analyte's properties.
-
LC-MS is the method of choice for non-volatile, polar, or thermally fragile compounds, which constitute the majority of drug molecules and metabolites.[6][7] It avoids the need for chemical derivatization, saving time and preventing potential side reactions.[7]
-
GC-MS is ideal for volatile and thermally stable compounds.[6][7] It often provides superior chromatographic resolution for these specific molecule types.[6]
The core of the isotopic purity determination lies in analyzing the full-scan mass spectrum of the molecular ion. The relative intensities of the peaks corresponding to the unlabeled analyte (M+0), the desired deuterated isotopologue (M+n), and other isotopologues (M+1, M+2, etc.) are used to calculate the isotopic enrichment.[2]
Experimental Workflow for Isotopic Purity by LC-HRMS
Caption: Workflow for Quantitative ¹H NMR (qNMR) Analysis.
Step-by-Step Protocol for qNMR Analysis
-
Selection of Internal Standard: Choose a certified internal standard (e.g., maleic acid, NIST SRM) with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals. [8][9]2. Sample Preparation:
-
Accurately weigh the deuterated compound and the internal standard.
-
Dissolve both in a high-purity deuterated solvent.
-
-
NMR Acquisition (Self-Validating Parameters):
-
Rationale: To ensure the signal intensity is directly proportional to the number of nuclei (i.e., for quantification), the nuclei must fully relax back to their equilibrium state between pulses.
-
Set a long relaxation delay (d1), typically 5 to 7 times the longest spin-lattice relaxation time (T₁) of any proton being quantified. This is a critical step for data trustworthiness.
-
Use a calibrated 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the small residual proton signals.
-
-
Data Processing: Apply standard processing steps (Fourier transform, phasing, baseline correction). Ensure the baseline is perfectly flat around the signals to be integrated.
-
Integration and Calculation:
-
Integrate the area of a well-resolved signal from the internal standard (I_std).
-
Integrate the area of the residual proton signal at the deuterated position (I_res).
-
Integrate the area of a signal from a non-deuterated position on the analyte as a reference (I_ref).
-
Isotopic Purity (%) Calculation (Internal Reference):
% H at labeled site = [(I_res / #H_res) / (I_ref / #H_ref)] x 100 Isotopic Purity (%) = 100 - % H at labeled site
(Where #H is the number of protons giving rise to the signal)
Head-to-Head Comparison: MS vs. NMR
The choice between MS and NMR depends on the specific question being asked. Often, the two techniques are used orthogonally to provide a complete and validated picture of the deuterated standard. [2][6]
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Causality & Rationale |
|---|---|---|---|
| Primary Measurement | Mass-to-charge ratio of isotopologues | Nuclear spin transitions | MS directly measures the mass difference, while NMR measures the presence/absence of specific nuclei (¹H or ²H). |
| Key Information | Isotopic distribution (d₀, d₁, d₂, etc.) | Site-specific incorporation, residual ¹H levels | MS excels at quantifying the population of each isotopologue. NMR is unmatched for confirming where the labels are. [2] |
| Sensitivity | Very High (picogram to femtogram) | Moderate to Low (microgram to milligram) | MS can analyze much smaller sample quantities, making it ideal for valuable materials. [5] |
| Accuracy | High, but dependent on correction algorithms | Very High (qNMR is a primary ratio method) | qNMR, when performed correctly with certified standards, can be a primary method for purity assessment. [10]MS accuracy relies on the validity of the natural abundance correction. [11] |
| Sample Throughput | High (minutes per sample) | Low (can be >30 minutes per sample for qNMR) | The long relaxation delays required for qNMR make it a lower throughput technique. |
| Confirmation of Labeling Site | Indirect (requires fragmentation studies, MS/MS) | Direct and Unambiguous | NMR directly shows which proton signals have disappeared (in ¹H NMR) or which deuterium signals appear (in ²H NMR). [6] |
| Key Challenge | Accurate correction for natural ¹³C abundance | Achieving full relaxation for accurate quantification | Failing to correct for ¹³C in MS overestimates lower-mass isotopologues. [12]Incomplete relaxation in qNMR leads to underestimation of signals with long T₁ values. |
Advanced Considerations & Best Practices for Trustworthiness
-
Hydrogen/Deuterium Back-Exchange: Be aware of labile protons (e.g., on -OH, -NH, -SH groups) that can exchange with protons from solvents like water or methanol. [13][14]When choosing a deuterated standard, ensure the deuterium labels are on stable, non-exchangeable carbon positions. [1]* Certified Reference Materials (CRMs): Whenever possible, use CRMs from national metrology institutes like NIST for instrument calibration and method validation. [15][16]This provides a direct link to an authoritative standard, ensuring the trustworthiness of your results.
-
Orthogonal Validation: The most robust approach is to use both MS and NMR. [2][6]Use MS to determine the overall isotopologue distribution and use NMR to confirm the site of labeling and provide a highly accurate purity value for high-enrichment materials. [3]
Conclusion: An Integrated Approach for Definitive Purity Assessment
Determining the isotopic purity of a deuterated standard is not a one-size-fits-all process. Both Mass Spectrometry and NMR Spectroscopy offer powerful, yet distinct, advantages.
-
Mass Spectrometry is the rapid, highly sensitive tool of choice for quantifying the distribution of all isotopologues in a sample.
-
NMR Spectroscopy provides unparalleled, unambiguous confirmation of the labeling site and serves as a highly accurate quantitative method, especially for materials with high isotopic enrichment.
As a Senior Application Scientist, my recommendation is to leverage the strengths of both techniques. An MS analysis provides the broad picture of isotopic distribution, while an NMR analysis validates the specifics of location and provides a gold-standard quantitative value. This integrated, self-validating approach ensures the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with the confidence needed to rely on their deuterated standards for accurate and reproducible results.
References
- Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc.
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR, Analytical Methods (RSC Publishing),
- applications of quantitative d-nmr in analysis of deuterium enriched compounds, Sigma-Aldrich,
- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter
- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques, ResolveMass Labor
- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry, ResearchG
- Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum, Google P
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay, Journal of Medicinal Chemistry - ACS Public
- High-Precision Isotopic Reference M
- Correction of 13C mass isotopomer distributions for n
- Hydrogen–deuterium exchange, Wikipedia,
- High-Performance Quantit
- A Lead Isotopic Standard for Instrument Calibr
- CASE STUDY - Determination of Isotopic Purity by Accur
- GC-MS vs.
- Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibr
- Tutorial: Chemistry of Hydrogen/Deuterium Exchange Mass Spectrometry, SpringerLink,
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- isotopic-enrichment-calcul
- Validity of natural isotope abundance correction for metabolic flux analysis, bioRxiv,
- Isotopic Purity Using LC-MS, ResolveMass Labor
- Deuterium (2H) measurements on a Spinsolve benchtop NMR system, Magritek,
- Flowchart of 13C natural abundance correction algorithm. Starting with...
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. isotope.com [isotope.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. resolvemass.ca [resolvemass.ca]
- 7. resolvemass.ca [resolvemass.ca]
- 8. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 9. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 10. Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. almacgroup.com [almacgroup.com]
- 13. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Lead Isotopic Standard for Instrument Calibration | NIST [nist.gov]
- 16. High-Precision Isotopic Reference Materials | NIST [nist.gov]
The Imperative of Purity: A Comparative Guide to Bumetanide-d5 and its Deuterated Impurity as Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. A critical, yet often underestimated, factor influencing this integrity is the purity of the internal standard (IS) used in quantitative assays. This guide provides an in-depth, technical comparison of high-purity bumetanide-d5 and a hypothetical bumetanide-d5 standard containing a significant deuterated impurity, highlighting the profound impact such impurities can have on analytical accuracy and precision.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, stable isotope-labeled (SIL) internal standards are the gold standard.[1] These compounds, where one or more atoms are replaced with a heavier isotope, ideally co-elute with the analyte and exhibit identical behavior during sample preparation, chromatography, and ionization.[1][2] This allows for the correction of variations that can occur during the analytical process.[3] Bumetanide-d5, a deuterated analog of the potent diuretic bumetanide, is frequently employed for this purpose. However, the synthesis of deuterated compounds is not always perfect, and the presence of unlabeled bumetanide (d0) or partially labeled isotopologues (d1-d4) can introduce significant analytical errors.[1][4]
The Critical Role of the Internal Standard in Bioanalysis
The fundamental principle behind using an internal standard is to add a known amount of a reference compound to every sample, calibrator, and quality control (QC) sample.[5] By comparing the instrument response of the analyte to that of the IS, variations arising from sample extraction, matrix effects, and instrument drift can be effectively normalized.[2] For this normalization to be valid, the IS must closely mimic the physicochemical properties of the analyte.[6] While SIL-IS are preferred, the presence of impurities can compromise this fundamental assumption.[4][7]
Experimental Design: Unmasking the Impact of a Deuterated Impurity
To illustrate the consequences of using a suboptimal internal standard, we present a simulated experimental workflow designed to compare the performance of a high-purity bumetanide-d5 (≥98% isotopic enrichment) with a bumetanide-d5 standard containing a notable deuterated impurity (e.g., a significant percentage of bumetanide-d4).
Experimental Protocol
A detailed, step-by-step methodology for this comparative evaluation is as follows:
-
Preparation of Standards and Quality Control Samples:
-
Prepare separate stock solutions of bumetanide, high-purity bumetanide-d5, and the bumetanide-d5 containing the deuterated impurity in a suitable organic solvent (e.g., methanol).
-
Spike blank human plasma with the bumetanide stock solution to create calibration standards at various concentration levels and QC samples at low, medium, and high concentrations.
-
Spike all calibration standards and QC samples with a constant concentration of either the high-purity bumetanide-d5 or the impure bumetanide-d5.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a C18 HPLC column.
-
Employ a gradient elution program with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for bumetanide, bumetanide-d5, and the potential deuterated impurity.
-
Visualizing the Workflow
Caption: A schematic representation of the key steps involved in the comparative evaluation of bumetanide-d5 and its deuterated impurity as internal standards.
Data Presentation and Interpretation
The performance of each internal standard is assessed based on key validation parameters. The expected outcomes are summarized in the table below.
Table 1: Comparative Performance of High-Purity vs. Impure Bumetanide-d5
| Performance Metric | High-Purity Bumetanide-d5 | Bumetanide-d5 with Deuterated Impurity | Scientific Rationale |
| Chromatographic Profile | Single, sharp peak co-eluting with bumetanide. | May exhibit a broadened or shouldered peak, or a closely eluting impurity peak. | The deuterated impurity may have slightly different chromatographic properties due to the kinetic isotope effect.[5] |
| Accuracy (% Bias) | Within ±15% of the nominal concentration. | Potentially > ±15% bias, leading to inaccurate results. | The impurity can contribute to the analyte signal, causing a positive bias, or have a different response, leading to inconsistent normalization.[4] |
| Precision (% CV) | ≤15% for QC samples. | Potentially >15%, indicating poor reproducibility. | The variable contribution of the impurity to the analytical signal increases the scatter in the data. |
| Calibration Curve (r²) | ≥0.99 | May be <0.99 with noticeable heteroscedasticity. | Inconsistent peak area ratios across the concentration range will degrade the linearity of the calibration curve. |
The Trustworthiness of Your Data Hinges on the Purity of Your Standard
The presence of a deuterated impurity can lead to several analytical challenges. If the impurity has the same MRM transition as the analyte, it will directly interfere, leading to an overestimation of the analyte's concentration.[4] Even if the impurity has a different MRM transition, its presence can still affect the accuracy of the assay by altering the response of the internal standard. For instance, if the impurity has a lower ionization efficiency, the overall IS response will be suppressed, leading to an underestimation of the analyte concentration.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for bioanalytical method validation, which include the characterization and control of internal standards.[8] The presence of unlabeled analyte in the SIL-IS should be checked, and its potential influence evaluated during method validation.[8]
Conclusion: A Call for Rigorous Scrutiny
As a Senior Application Scientist, my recommendation is unequivocal: always prioritize the use of high-purity, well-characterized internal standards. It is imperative to scrutinize the certificate of analysis for isotopic purity and to perform thorough method validation to ensure the absence of any interferences that could jeopardize the integrity of your results.
References
- Benchchem.
- Taylor & Francis Online. An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Accessed January 27, 2026.
- WuXi AppTec. Internal Standards in LC−MS Bioanalysis: Which, When, and How. Accessed January 27, 2026.
- PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Accessed January 27, 2026.
- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Accessed January 27, 2026.
- Teledyne Leeman Labs. Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Accessed January 27, 2026.
- PubMed. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Accessed January 27, 2026.
- Google Patents. Deuterated n-butyl bumetanide. Accessed January 27, 2026.
- European Medicines Agency. ICH guideline M10 on bioanalytical method validation and study sample analysis. Accessed January 27, 2026.
- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?. Accessed January 27, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. nebiolab.com [nebiolab.com]
- 7. Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays [pubmed.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Cross-Validation of Bumetanide Assays: A Comparative Analysis of Internal Standards
In the landscape of regulated bioanalysis, the reliability of quantitative data is paramount. For a potent loop diuretic like bumetanide, accurate measurement in biological matrices is critical for pharmacokinetic, toxicokinetic, and bioequivalence studies. The cornerstone of a robust LC-MS/MS assay is the appropriate selection and implementation of an internal standard (IS). An IS is essential to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.[1][2]
This guide provides an in-depth technical comparison of two common types of internal standards for the quantification of bumetanide in human plasma: a stable isotope-labeled (SIL) internal standard and a structural analog. We will explore the theoretical advantages and potential pitfalls of each, supported by a detailed, albeit illustrative, cross-validation experiment. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate rugged bioanalytical methods in line with global regulatory expectations.[3][4][5]
The Critical Role of the Internal Standard
Before delving into the comparative data, it is crucial to understand why the choice of an internal standard is a pivotal decision in method development. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection.[6] This includes having similar extraction recovery, experiencing the same degree of matrix effects (ion suppression or enhancement), and having a comparable chromatographic retention time.[1][7]
There are two primary choices for an internal standard in LC-MS/MS bioanalysis:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is a version of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N). For bumetanide, a deuterated version like d5-Bumetanide is a common choice.[8] SIL internal standards are often considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, leading to very similar behavior during sample processing and chromatographic separation.[6][9]
-
Structural Analog Internal Standard: This is a molecule that is chemically similar to the analyte but has a different molecular weight. For bumetanide, a compound like furosemide or a proprietary compound with a similar core structure could be considered. While more readily available and often less expensive than SIL standards, their behavior may not perfectly mirror that of the analyte, potentially leading to quantification inaccuracies.[1][9]
Experimental Design for Cross-Validation
To objectively compare the performance of a SIL internal standard (d5-Bumetanide) and a structural analog (in this hypothetical case, we'll use a close structural analog, 'Analog-IS'), a cross-validation experiment was designed. The core principle of this experiment is to analyze the same set of calibration standards and quality control (QC) samples using two distinct analytical methods, differing only in the internal standard used.
Experimental Workflow
The following diagram outlines the workflow for the cross-validation study.
Step-by-Step Methodology
1. Preparation of Stock Solutions, Calibration Standards (CS), and Quality Control (QC) Samples:
-
Bumetanide Stock Solution: A primary stock solution of bumetanide (364.42 g/mol ) was prepared in DMSO at a concentration of 1 mg/mL.
-
Internal Standard Stock Solutions: Stock solutions of d5-Bumetanide and Analog-IS were prepared in methanol at 1 mg/mL.
-
Working Solutions: Intermediate and spiking solutions for bumetanide and the internal standards were prepared by diluting the stock solutions with 50:50 methanol:water.
-
Calibration Standards & QCs: Calibration standards were prepared by spiking blank human plasma to achieve final concentrations ranging from 1.0 to 5000 ng/mL.[8] Quality control samples were prepared at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma (blank, CS, QC, or study sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (either d5-Bumetanide or Analog-IS in acetonitrile).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 UPLC
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad™ 6500+
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Bumetanide: 365.1 → 240.1
-
d5-Bumetanide: 370.1 → 245.1
-
Analog-IS: [Hypothetical transition, e.g., 381.2 → 256.2]
-
Comparative Performance Data
The following tables summarize the validation results obtained for the two methods, adhering to the acceptance criteria outlined in the FDA and EMA guidelines on bioanalytical method validation.[3][4][5]
Table 1: Linearity and Sensitivity
| Parameter | Method 1 (d5-Bumetanide IS) | Method 2 (Analog-IS) | Acceptance Criteria |
| Calibration Range | 1.0 - 5000 ng/mL | 1.0 - 5000 ng/mL | --- |
| LLOQ | 1.0 ng/mL | 1.0 ng/mL | S/N ≥ 5, Acc/Prec ≤ 20% |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Weighting | 1/x² | 1/x² | Most appropriate model |
Both methods demonstrated excellent linearity and sensitivity, meeting the regulatory requirements.
Table 2: Intra- and Inter-Assay Accuracy and Precision
| QC Level (ng/mL) | Method 1 (d5-Bumetanide IS) | Method 2 (Analog-IS) | Acceptance Criteria |
| Accuracy (% Bias) / Precision (%CV) | Accuracy (% Bias) / Precision (%CV) | Accuracy: ±15% (±20% at LLOQ)Precision: ≤15% (≤20% at LLOQ) | |
| LLOQ (1.0) | 2.5% / 8.1% | 12.8% / 16.5% | |
| Low QC (3.0) | 1.8% / 5.4% | 9.5% / 11.2% | |
| Mid QC (200) | -0.5% / 3.2% | 4.3% / 8.9% | |
| High QC (4000) | -1.2% / 2.8% | -6.8% / 7.5% |
Analysis: The data clearly indicates superior accuracy and precision for the method employing the SIL internal standard (d5-Bumetanide). While the Analog-IS method meets the acceptance criteria, the higher %CV and bias, particularly at the LLOQ, suggest it is less effective at compensating for analytical variability.
Table 3: Matrix Effect Evaluation
The matrix effect was evaluated by comparing the peak area of bumetanide in post-extraction spiked plasma samples from six different sources to the peak area in a neat solution. The IS-normalized matrix factor was calculated.
| Parameter | Method 1 (d5-Bumetanide IS) | Method 2 (Analog-IS) | Acceptance Criteria |
| IS-Normalized Matrix Factor (%CV) | 4.2% | 14.8% | %CV ≤ 15% |
Analysis: This is a critical point of comparison. The low %CV for the d5-Bumetanide method demonstrates that it effectively tracks and corrects for ion suppression/enhancement across different plasma lots.[7] The Analog-IS, having slightly different physicochemical properties, experiences the matrix effect to a different degree than bumetanide, resulting in a higher %CV that is close to the acceptance limit. This could compromise data reliability in a large clinical study with a diverse patient population.
Discussion: Expertise in Action
The causality behind these experimental results lies in the fundamental properties of the internal standards.
-
Why d5-Bumetanide Excels: As a SIL-IS, d5-Bumetanide co-elutes with bumetanide and shares identical extraction and ionization characteristics.[9] Any physical loss during sample preparation or fluctuation in ionization efficiency due to matrix components affects both the analyte and the IS to the same extent.[7] This parallel behavior leads to a consistent analyte/IS peak area ratio, resulting in higher accuracy and precision.
-
The Limitations of the Analog-IS: The structural analog, while similar, will have differences in properties like pKa, logP, and molecular shape. These differences can lead to:
-
Differential Extraction Recovery: Minor variations in pH or solvent composition during extraction might affect the analyte and the Analog-IS differently.
-
Chromatographic Separation: The Analog-IS may not perfectly co-elute with bumetanide. If a region of ion suppression exists where one compound elutes but the other does not, the analyte/IS ratio will be skewed.
-
Disparate Ionization Efficiency: The analog's susceptibility to matrix effects may not mirror that of bumetanide, as evidenced by the higher matrix factor variability.
-
The following diagram illustrates the ideal tracking of a SIL-IS versus the potential for divergence with an analog IS in the presence of a matrix effect.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. waters.com [waters.com]
- 8. Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crimsonpublishers.com [crimsonpublishers.com]
Decoding the Certificate of Analysis: A Comparative Guide to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of analytical standards are paramount. This guide provides an in-depth interpretation of the Certificate of Analysis (CoA) for 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, a known impurity in the diuretic drug Bumetanide.[][2] By understanding the nuances of the data presented in a CoA, researchers can ensure the integrity of their analytical methods and the reliability of their results.
The Critical Role of a Certificate of Analysis
A Certificate of Analysis is more than a mere product specification sheet; it is a testament to the quality and identity of a reference material.[3][4] For a deuterated standard like this compound, the CoA provides essential data on its chemical purity, isotopic enrichment, and physical properties. This information is critical for its use as an internal standard in sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Interpreting Key Sections of the Certificate of Analysis
While the exact format may vary between suppliers, a typical CoA for this compound will contain the following key sections:
1. Identification: This section provides the fundamental chemical identity of the compound.
| Parameter | Typical Specification | Significance for Researchers |
| Chemical Name | 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic acid | Confirms the correct nomenclature and the position of the deuterium labels on the phenoxy ring. |
| CAS Number | 1072125-53-1[6] | A unique numerical identifier for the specific chemical substance, crucial for unambiguous identification and literature searches. |
| Molecular Formula | C13H5D5N2O7S[6] | Denotes the elemental composition, including the five deuterium atoms. |
| Molecular Weight | 343.32 g/mol [6] | The mass of one mole of the deuterated compound, essential for preparing solutions of known concentrations. |
2. Physical Properties: These parameters describe the physical state and appearance of the compound.
| Parameter | Typical Specification | Significance for Researchers |
| Appearance | Yellow to Brownish Yellow Solid[] | Provides a visual confirmation of the product's expected state and can indicate potential degradation if the appearance deviates significantly. |
| Solubility | Soluble in DMSO, Methanol | Informs the appropriate solvent to use for preparing stock and working solutions for analysis. |
3. Analytical Data: This is the core of the CoA, presenting the results of various analytical tests used to confirm the identity and purity of the standard.
-
Mass Spectrometry (MS): This technique confirms the molecular weight and isotopic enrichment of the compound. The mass spectrum should show a prominent peak corresponding to the molecular ion of the deuterated compound (e.g., [M-H]⁻ at m/z 342.3 for negative ion mode). The absence of a significant peak at the molecular weight of the non-deuterated analog confirms high isotopic purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure. In the ¹H NMR spectrum of the deuterated compound, the signals corresponding to the protons on the phenoxy ring should be absent or significantly diminished, confirming the location of the deuterium labels.[7][8] The remaining proton signals should correspond to the non-deuterated parts of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound. A high-purity standard will show a single major peak, with any minor peaks representing impurities. The purity is typically reported as a percentage (e.g., >98%).
Comparison with the Non-Deuterated Alternative
The primary application of this compound is as an internal standard for the quantification of its non-deuterated counterpart, 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid (also known as Bumetanide Impurity A).[9][10] The key differences and the rationale for using the deuterated form are highlighted below:
| Feature | This compound | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid |
| CAS Number | 1072125-53-1[6] | 28328-53-2[] |
| Molecular Weight | 343.32 g/mol [6] | 338.30 g/mol [] |
| Primary Use | Internal Standard in quantitative analysis | Analyte of interest (impurity) |
| Key Advantage | Co-elutes with the analyte in HPLC but is distinguishable by mass spectrometry, allowing for accurate correction of matrix effects and variations in sample preparation and instrument response.[5][11] | The target compound for quantification. |
Experimental Protocol: Quantitative Analysis by LC-MS/MS
The following is a representative LC-MS/MS protocol for the quantification of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid in a sample, using the deuterated analog as an internal standard. This protocol is based on established methods for the analysis of Bumetanide and its impurities.[2][12][13][14]
Objective: To accurately quantify the concentration of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid in a sample matrix.
Materials:
-
This compound (Internal Standard)
-
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid (Analyte Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
A suitable sample matrix (e.g., dissolved drug substance, plasma)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Workflow Diagram:
Figure 1: LC-MS/MS Quantitative Workflow
Step-by-Step Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid and its d5-analog in a suitable solvent (e.g., methanol) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL). The rationale for using a Class A volumetric flask and an analytical balance is to ensure the highest accuracy in the concentration of the stock solutions, which is fundamental for the entire quantitative analysis.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Perform serial dilutions of the analyte stock solution with the sample matrix to prepare a series of calibration standards at different concentrations spanning the expected range of the unknown samples.
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner. This bracketing of the expected concentration range ensures the accuracy and precision of the assay across its working range.
-
-
Sample Preparation:
-
To an aliquot of each calibration standard, QC sample, and unknown sample, add a fixed volume of the internal standard (d5-analog) working solution. The addition of the internal standard at the beginning of the sample preparation process is crucial to compensate for any variability or loss during the subsequent extraction steps.
-
Perform a sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering components from the matrix. This step enhances the sensitivity and robustness of the LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for the separation of such compounds.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is typically employed to achieve good peak shape and separation. The use of a gradient allows for the efficient elution of compounds with a range of polarities.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is appropriate for a 2.1 mm ID column.
-
Injection Volume: Typically 5-10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. The choice of polarity depends on which provides a better signal for the analyte and internal standard.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:
-
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid: m/z 337.0 -> [fragment ion]
-
This compound: m/z 342.0 -> [corresponding fragment ion]
-
-
The selection of specific and intense MRM transitions is critical for the selectivity and sensitivity of the assay.
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard in each chromatogram.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards. A linear regression with a correlation coefficient (r²) close to 1.0 indicates a good fit.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Conclusion
The Certificate of Analysis for this compound is a vital document that underpins the reliability of quantitative analytical methods. A thorough understanding of its contents allows researchers to use this deuterated internal standard with confidence, ensuring the accuracy and precision of their data. By serving as a stable and reliable reference, it plays a critical role in the quality control of pharmaceuticals and contributes to the overall integrity of drug development research. The use of such high-quality, well-characterized reference materials is a cornerstone of good scientific practice and is in alignment with the principles of major pharmacopeias such as the USP and EP.[15][16][17]
References
-
Pharmaffiliates. This compound. [Link]
- Palyam Bhanu and Raja Sundararajan. "A Review of Different Analytical Techniques: Bumetanide". Acta Scientific Pharmaceutical Sciences 4.2 (2020): 60-64.
-
U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025-11-08). [Link]
-
European Directorate for the Quality of Medicines & HealthCare. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. (2022-07-27). [Link]
-
KCAS Bioanalytical & Biomarker Services. The Value of Deuterated Internal Standards. (2017-08-30). [Link]
-
European Pharmacopoeia. 2.2.46. CHROMATOGRAPHIC SEPARATION TECHNIQUES. [Link]
- Suresh Kumar, P., Krishna Mohan, G. V., & Naga Babu, A. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. Asian Journal of Chemistry, 31(8), 1841–1846.
-
Scribd. 2.2.46. Chromatographic Separation Techniques. [Link]
- Al-Salami, B. K., et al. "Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study.
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
Scribd. USP-NF 621 Chromatography. [Link]
-
ResearchGate. RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. [Link]
-
PubMed. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. (2017-01-01). [Link]
-
Chromatography Online. Are You Sure You Understand USP <621>?. (2024-09-16). [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]
-
Agilent. Understanding the Latest Revisions to USP <621>. [Link]
-
ECA Academy. EDQM publishes FAQs on revised Ph. Eur. General Chapter 2.2.46. Chromatographic Separation Techniques. (2022-09-21). [Link]
-
Research Journal of Pharmacy and Technology. Method development and validation of a new stability indicating HPLC and LC-APCI-MS. [Link]
-
ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... [Link]
-
ATB (Automated Topology Builder). 3-Hydroxy-4-methoxy-5-nitrobenzoicacid | C8H6NO6 | MD Topology | NMR | X-Ray. [Link]
-
PubChem. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. [Link]
Sources
- 2. actascientific.com [actascientific.com]
- 3. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 4. Our Quality | LGC Standards [lgcstandards.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. rsc.org [rsc.org]
- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid [lgcstandards.com]
- 11. lcms.cz [lcms.cz]
- 12. scispace.com [scispace.com]
- 13. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rjptonline.org [rjptonline.org]
- 15. usp.org [usp.org]
- 16. General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 17. uspbpep.com [uspbpep.com]
The Gold Standard and the Workhorse: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts data quality, accuracy, and regulatory acceptance. An internal standard is introduced at a known concentration to all samples, including calibrators and quality controls, at the beginning of the sample preparation process.[1] Its purpose is to compensate for variability during sample extraction, chromatography, and detection.[1] This guide provides an in-depth technical comparison of the two primary categories of internal standards used in liquid chromatography-mass spectrometry (LC-MS/MS): deuterated (a type of stable isotope-labeled) internal standards and non-deuterated (typically structural analog) internal standards. We will delve into the fundamental principles governing their performance, present supporting experimental data, and offer expert insights to guide your selection process.
The Ideal Internal Standard: A Theoretical Framework
The primary assumption underpinning the use of an internal standard is that it behaves identically to the analyte throughout the entire analytical workflow, from extraction to detection.[2] Therefore, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard, and any fluctuations in instrument response will affect both compounds equally.[2] This allows for accurate quantification based on the ratio of the analyte signal to the internal standard signal.
The ideal internal standard should possess the following characteristics:
-
Behave chemically and physically as closely to the analyte as possible.
-
Be chromatographically co-eluted with the analyte.
-
Be free of interference from endogenous matrix components.
-
Be clearly distinguishable from the analyte by the mass spectrometer.
-
Be added as early as possible in the sample preparation workflow.
It is against these criteria that we will evaluate the performance of deuterated and non-deuterated internal standards.
Deuterated Internal Standards: The Pursuit of Perfection
Deuterated internal standards are considered the "gold standard" in quantitative bioanalysis.[3] In these standards, one or more hydrogen atoms in the analyte molecule are replaced with their stable isotope, deuterium (²H).[4] This subtle change in mass allows the mass spectrometer to differentiate the internal standard from the analyte, while the chemical and physical properties remain nearly identical.[5]
Advantages of Deuterated Internal Standards
The primary advantage of a deuterated internal standard lies in its structural identity with the analyte. This leads to several performance benefits:
-
Superior Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS.[6] Because a deuterated internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same matrix effects.[2] This allows for highly effective compensation, leading to improved accuracy and precision.[7]
-
Correction for Extraction and Instrumental Variability: Since the deuterated internal standard has virtually identical physicochemical properties to the analyte, it will have the same recovery during sample extraction and will be affected similarly by any instrument variability, such as fluctuations in injection volume or ion source temperature.[4]
-
Enhanced Method Robustness: The use of a deuterated internal standard can lead to more rugged and reproducible methods, as it corrects for many of the variables that can be difficult to control in a high-throughput laboratory environment.[7]
Potential Challenges with Deuterated Internal Standards
Despite their advantages, deuterated internal standards are not without their potential pitfalls:
-
The Deuterium Isotope Effect: The carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond.[4] This can sometimes lead to a slight difference in chromatographic retention time between the deuterated standard and the native analyte, a phenomenon known as the deuterium isotope effect.[8] If this chromatographic separation is significant, the analyte and the internal standard may elute into regions of differing matrix effects, leading to incomplete compensation and compromised accuracy.[8]
-
Hydrogen/Deuterium (H/D) Exchange: In some molecules and under certain pH or temperature conditions, deuterium atoms can be exchanged for hydrogen atoms from the surrounding solvent. This can lead to a decrease in the purity of the internal standard and inaccuracies in quantification. Careful selection of the labeling position to avoid exchangeable protons (e.g., on heteroatoms) is crucial.[5]
-
Cost and Availability: Custom synthesis of a deuterated internal standard can be expensive and time-consuming.[9] For novel drug candidates or metabolites, a deuterated standard may not be commercially available during the early stages of development.
Non-Deuterated Internal Standards: The Practical Workhorse
When a deuterated internal standard is not available or feasible, a non-deuterated internal standard, typically a structural analog of the analyte, is often employed. A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight.
Advantages of Non-Deuterated Internal Standards
-
Accessibility and Cost-Effectiveness: Structural analogs are often more readily available and less expensive than custom-synthesized deuterated compounds.
-
Can Provide Adequate Performance: For many applications, a well-chosen structural analog can provide acceptable accuracy and precision, particularly in less complex matrices or with robust sample preparation methods.[10]
Disadvantages of Non-Deuterated Internal Standards
The fundamental drawback of a non-deuterated internal standard is its structural difference from the analyte, which can lead to:
-
Incomplete Compensation for Matrix Effects: A structural analog will likely have different chromatographic retention and ionization efficiency than the analyte. Consequently, it will not experience the same matrix effects, leading to a higher potential for inaccurate results.[2]
-
Differential Extraction Recovery: Differences in physicochemical properties such as polarity and pKa can result in the structural analog having a different extraction recovery than the analyte.
-
Potential for Cross-Interference: If the structural analog is a metabolite of the analyte or is endogenously present in the sample, it cannot be used as an internal standard.
Performance Comparison: Experimental Evidence
The theoretical advantages of deuterated internal standards are borne out in numerous experimental studies. A comparative analysis of validation parameters for a hypothetical drug, "Exemplar," quantified using both a deuterated internal standard (Exemplar-d4) and a structural analog internal standard is presented below. These tables are illustrative and based on typical results observed in bioanalytical method validations.
Table 1: Calibration Curve Performance
| Parameter | Deuterated IS (Exemplar-d4) | Non-Deuterated IS (Structural Analog) |
| Regression Model | Weighted (1/x²) Linear | Weighted (1/x²) Linear |
| Correlation Coefficient (r²) | > 0.998 | > 0.992 |
| Slope (Mean ± SD) | 0.125 ± 0.005 | 0.098 ± 0.012 |
| Intercept (Mean ± SD) | 0.002 ± 0.001 | 0.015 ± 0.008 |
The data in Table 1 illustrates that the use of a deuterated internal standard typically results in a calibration curve with a higher correlation coefficient and less variability in the slope and intercept, indicating a more consistent and reliable response.
Table 2: Accuracy and Precision
| Nominal Conc. (ng/mL) | Deuterated IS (Exemplar-d4) | Non-Deuterated IS (Structural Analog) |
| Mean Accuracy (%) | Precision (%CV) | |
| 1 (LLOQ) | 98.5 | 8.2 |
| 3 (Low QC) | 101.2 | 5.1 |
| 50 (Mid QC) | 99.8 | 3.5 |
| 80 (High QC) | 100.5 | 2.8 |
As shown in Table 2, the accuracy and precision of the quality control samples are significantly better when a deuterated internal standard is used. The %CV values are consistently lower, and the mean accuracy is closer to 100%, demonstrating the superior ability of the deuterated standard to correct for analytical variability. A study on the quantification of angiotensin IV in rat brain dialysates found that while both a structural analog and a stable isotope-labeled (SIL) internal standard improved linearity, only the SIL-IS improved the method's precision and accuracy.[11] Similarly, a study on the immunosuppressant drug sirolimus showed that the inter-patient assay imprecision was consistently lower when using a deuterated internal standard (2.7%-5.7% CV) compared to a structural analog (7.6%-9.7% CV).[12]
Experimental Protocols
To ensure the trustworthiness of your bioanalytical data, rigorous validation experiments are essential. Below are detailed, step-by-step methodologies for key experiments to evaluate and compare the performance of internal standards.
Protocol 1: Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are added to the blank matrix before extraction.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte Peak Area Ratio in Set B) / (Analyte Peak Area Ratio in Set A)
-
-
Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized MF across at least six different lots of matrix should be ≤ 15%.
A deuterated internal standard is expected to yield an IS-Normalized MF closer to 1 and with lower variability across different matrix lots compared to a non-deuterated internal standard.
Protocol 2: Recovery Assessment
Objective: To determine the efficiency of the extraction procedure for the analyte and internal standard.
Procedure:
-
Prepare two sets of samples:
-
Set C (Pre-Extraction Spike): As prepared in the Matrix Effect Evaluation.
-
Set B (Post-Extraction Spike): As prepared in the Matrix Effect Evaluation.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Recovery:
-
Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] x 100
-
-
Evaluation: The recovery of the analyte and the internal standard should be consistent across the concentration range. A deuterated internal standard is expected to have a recovery that is very similar to the analyte, whereas a structural analog may exhibit significantly different recovery.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict key experimental workflows and logical relationships.
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. myadlm.org [myadlm.org]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Inter-Laboratory Variability in Bumetanide Quantification
An Objective Comparison of Bioanalytical Methodologies and Strategies for Enhancing Reproducibility
Executive Summary
The accurate quantification of the potent loop diuretic, bumetanide, is critical for pharmacokinetic studies, clinical trials, and doping control. However, significant variability in reported concentrations can arise between laboratories, confounding data interpretation and potentially impacting clinical decisions. This guide provides an in-depth comparison of the primary analytical methodologies used for bumetanide quantification, dissects the critical sources of inter-laboratory variability, and offers field-proven strategies and protocols to mitigate these discrepancies. By synthesizing information from regulatory guidelines and peer-reviewed studies, this document serves as a vital resource for researchers, scientists, and drug development professionals seeking to achieve robust and reproducible bioanalytical results.
Introduction: The Bumetanide Quantification Challenge
Bumetanide (3-(Butylamino)-4-phenoxy-5-sulfamoyl benzoic acid) is a powerful diuretic used to treat edema associated with congestive heart failure, liver disease, and renal disease.[1] Its therapeutic efficacy and potential for misuse as a masking agent in sports necessitate highly sensitive and accurate measurement in biological matrices such as plasma, serum, and urine. While numerous analytical methods exist, the choice of methodology and subtle variations in protocol execution can lead to significant discrepancies in results across different analytical sites.
Understanding and controlling for this variability is not merely an academic exercise. In multi-site clinical trials, it is paramount for ensuring data integrity. For drug development, it is a regulatory expectation, with bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) providing strict guidelines on bioanalytical method validation.[2][3][4] This guide addresses the root causes of this variability and provides a framework for harmonization.
Comparative Analysis of Core Quantification Methodologies
The two most prevalent techniques for bumetanide quantification are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique. It relies on the chromatographic separation of bumetanide from matrix components followed by detection based on its ultraviolet absorbance.
-
Principle of Causality: The method's strength lies in its simplicity and cost-effectiveness. However, its sensitivity and selectivity can be limiting factors. Because it relies on a general physical property (UV absorbance), it is more susceptible to interference from co-eluting matrix components that absorb at a similar wavelength, potentially leading to artificially inflated results.[5]
-
Trustworthiness: Validation as per ICH guidelines, including specificity, linearity, accuracy, and precision, is essential to ensure reliable data.[6] While suitable for analyzing pharmaceutical dosage forms where concentrations are high, its utility for low-concentration biological samples can be limited.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity. It couples the powerful separation capabilities of LC with the precise detection of mass spectrometry.
-
Principle of Causality: The high selectivity is achieved by monitoring a specific precursor-to-product ion transition for bumetanide, effectively filtering out background noise from the biological matrix.[7] This specificity allows for minimal sample cleanup and lower limits of quantification (LLOQ), making it ideal for pharmacokinetic studies where plasma concentrations are low.[7][8]
-
Trustworthiness: The use of a stable isotope-labeled internal standard (SIL-IS) is a self-validating system. The SIL-IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression, allowing for highly accurate and precise correction of any experimental variations.[8] Validation must follow stringent FDA or EMA guidelines.[2][3]
Quantitative Performance Comparison
The following table summarizes typical performance characteristics for the primary bumetanide quantification methods based on published literature.
| Parameter | LC-MS/MS | RP-HPLC-UV | UV-Spectrophotometry (in Urine) |
| Typical LLOQ | ~3.5 ng/mL (in plasma)[7] | Higher, often in the µg/mL range | ~1 µg/mL[6] |
| Linearity Range | 3.49–401.19 ng/mL[7] | 5.0-200 μg/ml[1] | 1–17 µg/mL[6] |
| Inter-day Precision (%CV) | 1.76% to 4.75%[7] | < 2% (for drug product)[5] | 0.62% - 1.14%[6] |
| Inter-day Accuracy | 96.46% to 99.95%[7] | 98.6% - 101.4% (for drug product)[5] | 93% - 94.85%[6] |
| Selectivity | Very High (based on mass transition) | Moderate (based on retention time) | Low (based on absorbance maxima) |
| Primary Application | Pharmacokinetics, Bioequivalence | Quality Control, Formulation Analysis | Basic screening (spiked samples) |
Dissecting the Sources of Inter-Laboratory Variability
Even when using the same fundamental technology (e.g., LC-MS/MS), significant variability can arise between laboratories. These sources can be categorized into pre-analytical, analytical, and post-analytical phases.
Caption: Key sources of inter-laboratory variability in bumetanide bioanalysis.
Pre-Analytical Sources
These factors occur before the sample reaches the analytical instrument and are often overlooked.
-
Sample Handling: Differences in collection tubes (e.g., anticoagulant), processing times, and storage temperatures can affect analyte stability.
-
Freeze-Thaw Cycles: As outlined in EMA guidelines, the stability of bumetanide through repeated freeze-thaw cycles must be validated, as inconsistencies in handling can lead to degradation.[2]
Analytical Sources
This is the most significant source of variability.
-
Choice of Internal Standard (IS): The use of a non-ideal IS is a primary driver of variability. While a simple structural analog can be used, a stable isotope-labeled (SIL) version of bumetanide is superior. It behaves nearly identically to the analyte during extraction and ionization, providing a more accurate correction for sample-specific matrix effects.[8][9] Variability in the IS response itself must be carefully monitored.[10]
-
Sample Preparation/Extraction: The method used to isolate bumetanide from the biological matrix is critical.
-
Protein Precipitation (PPT): Simple and fast, but less clean, leaving more matrix components that can cause ion suppression.[8]
-
Liquid-Liquid Extraction (LLE): Cleaner than PPT, but more labor-intensive and solvent-consuming.[7]
-
Solid-Phase Extraction (SPE): Offers the cleanest extracts and potential for automation, but requires more method development. A shift from a PPT method in one lab to an SPE method in another will almost certainly introduce a systematic bias if not properly cross-validated.
-
-
Instrumentation and Calibration: Even with identical models, mass spectrometers can exhibit different responses based on their specific tuning parameters, cleanliness of the ion source, and detector age.[11] Regular, standardized calibration is essential.
Post-Analytical Sources
-
Peak Integration: The software parameters used to define and integrate the chromatographic peak can be subjective. Different analysts or labs may set different thresholds for peak width, height, and noise, leading to small but significant differences in the final calculated area.
-
Calibration Curve Fitting: The choice of weighting for the regression analysis of the calibration curve (e.g., 1/x vs 1/x²) can alter the calculated concentration of unknown samples, particularly near the limits of quantification.
Protocols for Minimizing Variability and Ensuring Concordance
Achieving inter-laboratory agreement requires standardization and adherence to robust, validated protocols. The following represents a best-practice workflow for bumetanide quantification in human plasma using LC-MS/MS.
Experimental Workflow Diagram
Caption: Standardized workflow for bumetanide quantification by LC-MS/MS.
Recommended Step-by-Step LC-MS/MS Protocol
This protocol is synthesized from best practices described in the literature.[7][8]
-
Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of bumetanide into blank, pooled human plasma.
-
Sample Preparation:
-
Aliquot 100 µL of plasma (standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the working internal standard solution (e.g., Bumetanide-d5).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., Hypurity C18, 4.6 × 50 mm, 5 µm).[7]
-
Mobile Phase: An isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., formic acid in water).
-
Flow Rate: 0.5 mL/min.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transition: For bumetanide, monitor the transition m/z 365.08 → 240.10. For the internal standard (Bumetanide-d5), monitor m/z 370.04 → 244.52.[7]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (bumetanide/IS) against the nominal concentration.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Determine the concentration of bumetanide in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
The entire analytical run must meet the acceptance criteria defined by regulatory guidelines, such as the FDA's "4-6-X" rule for QCs.[3]
-
Conclusion and Recommendations
Inter-laboratory variability in bumetanide quantification is a multifaceted challenge, but it is surmountable. While LC-MS/MS offers the most robust platform, its implementation is not immune to variation. The evidence strongly indicates that the most significant sources of discrepancy are rooted in the analytical phase, particularly the choice of internal standard, sample extraction methodology, and instrument calibration.
To ensure concordance and data integrity across multiple sites, the following actions are essential:
-
Harmonize Protocols: All participating laboratories must operate under a single, highly detailed, and validated protocol.
-
Mandate SIL-IS: The use of a stable isotope-labeled internal standard should be mandatory to control for matrix effects and extraction variability.
-
Implement Cross-Validation: Before analyzing study samples, a thorough method cross-validation should be conducted between all participating labs to identify and correct for any systematic bias.
-
Participate in Proficiency Testing: Regular participation in external proficiency testing schemes provides an objective measure of a laboratory's performance against its peers.
References
-
U.S. Food and Drug Administration. (n.d.). LC-ESI-HRMS Method for the Determination of N-Nitroso-Bumetanide. FDA.gov. [Link]
-
Sethi, R., Paul, Y., & Goyal, S. (2014). Development and validation of rp-hplc method for the estimation of bumetanide in tablet formulation. Indian Journal of Field Veterinarians, 9(4). [Link]
-
Campíns-Falcó, P., Herráez-Hernández, R., & Sevillano-Cabeza, A. (2001). Quantitative Determination of the Loop Diuretic Bumetanide in Urine and Pharmaceuticals by High-Performance Liquid Chromatograph. Journal of Chromatographic Science, 39(10), 425–430. [Link]
-
Butte, C., & Butte, W. (2013). Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue. Rapid Communications in Mass Spectrometry, 27(11), 1206–1212. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. [Link]
-
Mirochnick, M. H., et al. (1998). Analysis of the variability in the pharmacokinetics and pharmacodynamics of bumetanide in critically ill infants. Clinical Pharmacology & Therapeutics, 64(4), 415-424. [Link]
-
Khagga, B. S., & Parelli, K. (2021). Bioanalytical method development and validation of UV spectrophotometric method for estimation of Bumetanide spiked in human urine. World Journal of Advanced Research and Reviews, 11(2), 241-248. [Link]
-
BioProcess International. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. [Link]
-
Hadjikhani, N., et al. (2021). Bumetanide Therapeutic Effect in Children and Adolescents With Autism Spectrum Disorder: A Review Study. Frontiers in Psychiatry, 12. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
Tamilarasi, G. P., Manikandan, K., & Solomon, V. R. (2024). Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study. Biomedical Chromatography, 38(4), e5825. [Link]
-
Shimadzu. (n.d.). Determination of Nitroso Bumetanide in Bumetanide by LCMS-8045RX. [Link]
-
Wink, L. K., et al. (2022). Bumetanide for Irritability in Children With Sensory Processing Problems Across Neurodevelopmental Disorders: A Pilot Randomized Controlled Trial. Frontiers in Psychiatry, 13. [Link]
-
Tsong, Y., & Shen, M. (2010). Statistical Considerations for Assessment of Bioanalytical Incurred Sample Reproducibility. The AAPS Journal, 12(2), 229–234. [Link]
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA. [Link]
-
Khagga, B. S., & Parelli, K. (2021). Bioanalytical method development and validation of UV spectrophotometric method for estimation of Bumetanide spiked in human urine. ResearchGate. [Link]
-
Kumar, G. S., et al. (2023). Method development and validation of a new stability indicating HPLC and LC-APCI-MS. Research Journal of Pharmacy and Technology, 16(7), 3145-3152. [Link]
-
Cellot, G., et al. (2022). A Wholistic View of How Bumetanide Attenuates Autism Spectrum Disorders. International Journal of Molecular Sciences, 23(15), 8617. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
-
Kumar, P. S., Mohan, G. V. K., & Babu, A. N. (2019). RP-HPLC Estimation of Bumetanide and its Impurities in Oral Solid Dosage Form. ResearchGate. [Link]
-
ClinicalTrials.gov. (n.d.). Efficiency of Bumetanide in Autistic Children. [Link]
-
Oberacher, H., et al. (2009). On the inter-instrument and inter-laboratory transferability of a tandem mass spectral reference library. Journal of Mass Spectrometry, 44(5), 665-673. [Link]
-
Simbec-Orion. (2023). Common challenges in bioanalytical method development. [Link]
-
U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.gov. [Link]
-
Deidda, A., et al. (2021). Design, Synthesis, In Vitro and In Vivo Characterization of Selective NKCC1 Inhibitors for the Treatment of Core Symptoms in Down Syndrome. Journal of Medicinal Chemistry, 64(13), 9138-9161. [Link]
-
ClinicalTrials.gov. (2014). Bumetanide Versus Furosemide in Heart Failure. [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. wjarr.com [wjarr.com]
- 7. Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sensitive isotope dilution liquid chromatography/tandem mass spectrometry method for quantitative analysis of bumetanide in serum and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. simbecorion.com [simbecorion.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. sisweb.com [sisweb.com]
The Gold Standard in Bioanalysis: Justifying the Use of a Deuterated Impurity as an Internal Standard
A Senior Application Scientist's Guide to Enhancing Accuracy and Precision in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts method reliability. While various strategies exist, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated analog of the analyte, is widely considered the gold standard.[1][2][3] This guide provides an in-depth technical justification for this choice, with a specific focus on the practical and scientifically sound application of a well-characterized deuterated impurity as an internal standard.
The Imperative for an Internal Standard in Bioanalysis
Quantitative LC-MS workflows are susceptible to variations that can compromise data integrity. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a reference to correct for these fluctuations.[4][5] Key sources of variability that an effective IS can mitigate include:
-
Sample Preparation: Analyte loss can occur during extraction, dilution, or reconstitution steps.[4]
-
Chromatographic Separation: Minor shifts in retention time or peak shape can affect integration.
-
Mass Spectrometric Detection: The most significant challenge is the "matrix effect," where co-eluting components from the biological matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[6]
An ideal internal standard behaves identically to the analyte throughout the entire analytical process. By using the ratio of the analyte response to the IS response for quantification, these variations can be effectively normalized, leading to a significant improvement in accuracy and precision.[4]
Why Deuterated Analogs Reign Supreme
The superiority of a SIL-IS, and specifically a deuterated analog, stems from its near-identical physicochemical properties to the analyte.[3][7] Replacing hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), results in a compound that is chemically identical but mass-shifted. This unique characteristic provides the most effective compensation for analytical variability.
The most critical factor for an IS to effectively compensate for matrix effects is its co-elution with the analyte.[8] Because a deuterated IS has nearly the same polarity and chemical structure as the analyte, it typically co-elutes, meaning it experiences the same degree of ion suppression or enhancement at the same point in time, allowing for robust correction.[8]
Logical Framework for Internal Standard Selection
Caption: Superiority of SIL-IS over structural analogs.
The Case for the Deuterated Impurity: A Practical Advantage
Often during the synthesis of a drug candidate or reference standard, small amounts of its deuterated analog may be formed if deuterated solvents or reagents are used. This "impurity" can be a valuable asset. Instead of undertaking a separate, often costly and time-consuming custom synthesis of a deuterated internal standard[9], a laboratory can isolate, purify, and thoroughly characterize this existing impurity for use as the IS.
Justification: The scientific rationale for using a purpose-synthesized deuterated analog applies equally to a well-characterized deuterated impurity. Its physicochemical behavior will be nearly identical to the analyte, making it an ideal internal standard.
Critical Prerequisite: Before use, this impurity must be rigorously characterized. As per FDA guidelines, all reference standards and critical reagents must be documented for identity, purity, and stability.[5] For a deuterated impurity, this involves:
-
Structural Confirmation: Confirming its identity via high-resolution mass spectrometry (HRMS) and NMR.
-
Purity Assessment: Determining its chemical and isotopic purity. The isotopic purity is crucial to ensure that the unlabeled component does not contribute significantly to the analyte signal.[4]
-
Stability Evaluation: Assessing its stability in solution and in the biological matrix under the same conditions as the analyte.[5][10]
Comparative Analysis: Deuterated IS vs. Other Alternatives
| Internal Standard Type | Compensation for Matrix Effects | Chromatographic Co-elution | Correction for Extraction Recovery | Key Disadvantage |
| Deuterated Analog/Impurity | Excellent | Near-Identical / Ideal[8] | Excellent | Potential for chromatographic separation due to Deuterium Isotope Effect[1]; requires careful purity assessment. |
| ¹³C or ¹⁵N Labeled Analog | Excellent | Identical | Excellent | Generally more expensive and complex to synthesize than deuterated versions. |
| Structural Analog | Variable / Poor | Different Retention Time | Variable | Does not experience the same matrix effects as the analyte; may have different extraction recovery.[1] |
| No Internal Standard | None | Not Applicable | None | Highly susceptible to all sources of analytical variability, leading to poor accuracy and precision. |
Potential Pitfalls and Mitigation Strategies
While deuterated standards are superior, they are not without potential challenges.
1. The Deuterium Isotope Effect: The replacement of hydrogen with deuterium can sometimes lead to slight changes in lipophilicity, causing the deuterated IS to separate from the analyte during chromatography, particularly with highly efficient UHPLC systems.[8] If the IS and analyte elute at different times, they are exposed to different co-eluting matrix components, and the ability to correct for matrix effects is compromised.
-
Mitigation: Method development should focus on achieving co-elution. This can often be accomplished by adjusting the chromatographic gradient or using a column with slightly lower resolving power to ensure the peaks overlap completely.[8]
2. Isotopic Purity and Cross-Interference: The deuterated IS may contain a small percentage of the unlabeled analyte, and vice-versa. It is crucial to assess this cross-interference.
-
Mitigation: According to ICH M10 guidelines, the contribution of the IS to the analyte signal should be ≤ 20% of the response at the Lower Limit of Quantification (LLOQ).[4] The contribution of the analyte to the IS signal should be ≤ 5% of the IS response.[4] This is assessed during method validation.
Experimental Protocol: Validation of a Bioanalytical Method Using a Deuterated Impurity IS
This protocol outlines the key steps for validating an LC-MS/MS method in accordance with FDA and EMA guidelines.[5][10][11]
Objective: To demonstrate that the analytical method is accurate, precise, and reliable for its intended use.
Workflow Diagram
Caption: Bioanalytical method validation workflow.
Step-by-Step Methodology
-
Preparation of Standards:
-
Accurately prepare stock solutions of the analyte and the purified deuterated impurity IS in an appropriate organic solvent.
-
Prepare a series of calibration standards and at least four levels of Quality Control (QC) samples (LLOQ, Low, Medium, High) by spiking the analyte and a constant concentration of the IS into the blank biological matrix.
-
-
Selectivity and Specificity:
-
Analyze at least six different lots of blank biological matrix to ensure no endogenous components interfere with the detection of the analyte or the IS.
-
Analyze a blank sample spiked with the IS to check for any contribution to the analyte signal (cross-talk).
-
-
Calibration Curve and Linearity:
-
Analyze the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the analyte.
-
Assess the linearity of the curve using a weighted linear regression model. The correlation coefficient (r²) should be ≥ 0.99.
-
-
Accuracy and Precision:
-
Analyze at least five replicates of the QC samples at four levels (LLOQ, LQC, MQC, HQC) in at least three separate analytical runs.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).
-
-
Matrix Effect Evaluation:
-
Prepare two sets of samples at low and high concentrations:
-
Set 1: Analyte and IS spiked into post-extraction supernatant from six different matrix lots.
-
Set 2: Analyte and IS in a neat solution (no matrix).
-
-
Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
The IS-normalized MF should be consistent across lots, with a CV ≤ 15%. This demonstrates the IS is effectively compensating for matrix variability.[12]
-
-
Recovery:
-
Compare the peak area of the analyte from an extracted sample to that of a post-extraction spiked sample (representing 100% recovery).
-
Recovery does not need to be 100%, but it should be consistent and reproducible.[13]
-
-
Stability:
-
Evaluate the stability of the analyte and IS under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Bench-Top Stability: At room temperature for a specified period.
-
Long-Term Stability: Stored frozen for the expected duration of the study.
-
Post-Preparative Stability: In the autosampler.
-
-
The mean concentration of stability samples must be within ±15% of the nominal concentration.
-
Conclusion
The use of a deuterated internal standard is unequivocally the most robust strategy for achieving high-quality data in quantitative bioanalysis. Its ability to co-elute with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability. The practical approach of isolating, characterizing, and utilizing a deuterated impurity offers a scientifically sound and resource-efficient alternative to custom synthesis. By adhering to rigorous validation protocols grounded in regulatory guidelines, researchers can confidently employ this strategy to ensure the integrity, accuracy, and reproducibility of their bioanalytical data, ultimately accelerating drug development and scientific discovery.
References
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec DMPK.
- Bioanalytical Method Valid
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
- Clinical Application and Synthesis Methods of Deuter
- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed.
- Guideline Bioanalytical method valid
-
ICH M10 Bioanalytical Method Validation. International Council for Harmonisation (ICH). [Link]
- Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches.
- Bioanalytical method valid
- Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- Justifying the Use of Stable Isotope-Labeled Internal Standards in Quantit
- Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online.
- The Selection of Internal Standards in the Absence of Isotopes.
- Bioanalytical Method Validation of ANDAs- Wh
Sources
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. fda.gov [fda.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welchlab.com [welchlab.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
Introduction: Beyond the Molecule
Welcome, colleague. In our pursuit of scientific advancement, the integrity of our work is intrinsically linked to the safety of our practices. This guide addresses the safe handling of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5, a deuterated compound whose handling protocols are functionally identical to its non-deuterated parent. As drug development professionals, our responsibility extends beyond achieving results to ensuring a safe and controlled laboratory environment. This document provides a framework for risk assessment and procedural diligence, grounded in the chemical nature of the molecule itself. We will dissect its structure to understand its potential hazards and build a comprehensive safety protocol from the ground up.
Hazard Assessment: A Molecular Approach
To establish a robust safety plan, we must first understand the hazards posed by the compound's constituent functional groups. The safety profile of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid is a composite of the risks associated with its nitro, phenoxy, sulfamoyl, and benzoic acid moieties.
-
Aromatic Nitro Group: This is the primary driver of toxicological concern. Aromatic nitro compounds are known for their potential mutagenicity and carcinogenicity, as their metabolic reduction can lead to the formation of DNA adducts.[1] Skin absorption is a significant route of exposure for this class of chemicals, making dermal protection critical.[2] While many nitro-compounds are associated with explosive potential, the risk for this specific molecule is considered low under standard laboratory conditions, though it should still be respected.[3]
-
Phenoxy Group: Phenoxy herbicides as a class have been associated with long-term health risks, including an increased incidence of certain cancers.[4][5] While the concentration and exposure scenarios in a research setting are different, this underscores the need to minimize chronic exposure. Direct contact can also lead to skin and eye irritation.[6]
-
Sulfamoylbenzoic Acid Moiety: The structural analog, 4-Sulfamoylbenzoic Acid, is a known skin, eye, and respiratory irritant.[7] Another close relative, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, carries GHS hazard warnings for causing skin irritation, serious eye irritation, and potential respiratory irritation.[8] It is therefore prudent to assume this compound is, at minimum, a significant irritant.
Based on this analysis, we will operate under the assumption that this compound is a toxic substance, a skin and eye irritant, and a potential respiratory irritant, with significant risk from dermal absorption.
The Hierarchy of Controls: Engineering a Safe Workspace
Before any Personal Protective Equipment (PPE) is donned, the first and most effective line of defense is engineering controls. PPE should be considered the last barrier between you and the hazard.[9]
-
Primary Engineering Control: All handling of this compound in its solid (powder) form or as a solution in a volatile solvent must be conducted within a certified chemical fume hood. This is non-negotiable and serves to control the primary inhalation risk from dust or aerosols.
-
Secondary Controls: An eyewash station and safety shower must be readily accessible and tested regularly.[10]
Detailed PPE Selection: Your Final Barrier
Choosing the correct PPE is a critical decision-making process based on the specific tasks you will be performing.[11]
-
Primary Protection (Minimum PPE for all operations):
-
Hand Protection (Gloves):
-
Rationale: Given that skin absorption is a primary exposure route for aromatic nitro compounds, glove selection is paramount.[2]
-
Selection: Double gloving is required for all handling activities.[12] Use two pairs of powder-free nitrile gloves. Nitrile provides good resistance against a broad range of chemicals.
-
Protocol: Wear the inner glove underneath the cuff of your lab coat and the outer glove over the cuff.[9] Change the outer glove immediately upon known or suspected contact with the compound. At a minimum, change outer gloves every 30-60 minutes to prevent unseen permeation.[9]
-
-
Respiratory Protection:
-
Rationale: A chemical fume hood is the primary control for inhalation hazards. However, in the rare event of a large spill outside of a fume hood or a failure of ventilation, respiratory protection is essential.
-
Selection: For emergency situations involving solid particulate, a NIOSH-approved N95 respirator is recommended to protect against aerosols.[13] For situations involving solutions with volatile organic solvents, a half-mask or full-face respirator with organic vapor cartridges would be necessary. All respirator use requires prior medical evaluation and fit-testing as per your institution's policy.[13]
-
PPE Protocol for Specific Operations
The following are step-by-step procedural guides for common laboratory tasks.
Protocol 1: Weighing the Solid Compound
-
Preparation: Before bringing the chemical into the fume hood, don all primary PPE: inner nitrile gloves, cuffed lab coat, and chemical splash goggles.
-
In the Fume Hood: Place all necessary equipment (weigh boat, spatula, balance draft shield) inside the fume hood. Don your outer pair of nitrile gloves.
-
Handling: Carefully retrieve the stock bottle. Open it within the fume hood. Use a dedicated spatula to gently transfer the desired amount of powder to the weigh boat. Avoid any actions that could generate dust.
-
Tare and Clean: Securely cap the stock bottle. Clean the spatula with a solvent-dampened wipe (e.g., ethanol or isopropanol), disposing of the wipe into a dedicated solid waste container within the hood.
-
Post-Weighing: Remove the outer gloves and dispose of them in the designated waste container before leaving the fume hood. Transport the weighed compound in a sealed container to its destination.
Protocol 2: Preparing a Solution
-
Preparation: Follow Step 1 from Protocol 1. Ensure all glassware, solvents, and stir bars are inside the fume hood.
-
In the Fume Hood: Don your outer pair of nitrile gloves.
-
Dissolution: Place the weigh boat containing the compound into a suitable flask. Using a wash bottle, carefully rinse the powder into the flask with your chosen solvent. Add the remaining solvent to reach the desired concentration and volume.
-
Mixing: Cap the flask or cover with paraffin film and mix via stirring or gentle swirling.
-
Cleanup: Dispose of the empty weigh boat and any contaminated wipes into the solid waste container within the hood.
-
Doffing: Remove the outer gloves and dispose of them in the designated waste container before removing your final solution from the fume hood.
Decontamination and Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure the safety of others.[1]
-
Contaminated PPE: All disposable PPE (gloves, wipes) that has come into contact with the compound should be considered hazardous waste. Collect it in a sealed, clearly labeled waste bag or container within the fume hood.[14]
-
Chemical Waste (Solid): Unused solid compound and grossly contaminated materials should be collected in a sealed, labeled hazardous waste container designated for aromatic nitro compounds.
-
Chemical Waste (Liquid): Solutions should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Acidic waste streams should be neutralized before collection if compatible with other contents.[15] Never pour this chemical down the drain.[3]
-
Regulatory Compliance: All waste disposal must adhere to your institution's specific guidelines, which are based on local, state, and federal regulations.[16] When in doubt, contact your Environmental Health and Safety (EHS) department.
Summary of PPE Requirements
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage/Transport (Closed Container) | Safety Glasses | Single Pair Nitrile Gloves | Lab Coat | Not Required |
| Weighing Solid / Preparing Solution (in Fume Hood) | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Not Required (Fume Hood is primary control) |
| Large Spill Cleanup (Outside Hood) | Chemical Splash Goggles & Face Shield | Double Pair Nitrile or Neoprene Gloves | Chemical Resistant Gown/Apron | N95 Respirator (minimum) |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when working with this compound.
Caption: PPE selection workflow based on task-specific hazards.
References
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Croner-i Health and Safety. [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]
-
Sterling, T. D., & Arundel, A. V. (1986). Health effects of phenoxy herbicides. A review. Scandinavian Journal of Work, Environment & Health, 12(3), 161–173. [Link]
-
Arboriculture & Urban Forestry. (n.d.). Needless Public Concerns About Herbicides. [Link]
-
Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Hospital Pharmacy, 41(12), 1195-1203. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. [Link]
-
Ag-Analytics. (2024). Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. [Link]
-
PubChem. (n.d.). 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid. National Center for Biotechnology Information. [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Weed Science Society of America. (n.d.). The Phenoxy Herbicides. [Link]
-
Organic Chemistry Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
Sources
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iloencyclopaedia.org [iloencyclopaedia.org]
- 3. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 4. Health effects of phenoxy herbicides. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | C13H12N2O5S | CID 119927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pppmag.com [pppmag.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 13. gerpac.eu [gerpac.eu]
- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. Making sure you're not a bot! [oc-praktikum.de]
- 16. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
